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16-tert-Butoxy-16-oxohexadecanoate Documentation Hub

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  • Product: 16-tert-Butoxy-16-oxohexadecanoate
  • CAS: 843666-27-3

Core Science & Biosynthesis

Foundational

Mechanistic Stability and Handling of 16-tert-Butoxy-16-oxohexadecanoate in Aqueous Buffer Systems

Abstract The development of long-acting peptide therapeutics, such as GLP-1 receptor agonists (e.g., Semaglutide), relies heavily on lipidation strategies to extend systemic half-life. A critical building block in this a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract The development of long-acting peptide therapeutics, such as GLP-1 receptor agonists (e.g., Semaglutide), relies heavily on lipidation strategies to extend systemic half-life. A critical building block in this architecture is 16-tert-butoxy-16-oxohexadecanoate (mono-tert-butyl hexadecanedioate). As a Senior Application Scientist, I frequently observe that the mishandling of this intermediate in aqueous systems leads to premature deprotection, micellar aggregation, and catastrophic yield losses during downstream conjugation. This whitepaper deconstructs the physicochemical behavior of 16-tert-butoxy-16-oxohexadecanoate in aqueous buffers, detailing the causality behind its degradation pathways and providing self-validating experimental protocols for its stable handling.

Physicochemical Causality: Amphiphilicity and Steric Shielding

To understand the stability of 16-tert-butoxy-16-oxohexadecanoate ([1]), one must analyze its dual-natured molecular anatomy. The molecule consists of a highly hydrophobic 16-carbon aliphatic chain flanked by a free carboxylate (or activated ester) on one terminus and a tert-butyl-protected carboxylate on the other.

In pure aqueous buffers, the C16 chain forces the molecule into micellar aggregates to minimize unfavorable thermodynamic interactions with water. This aggregation can artificially mask the tert-butyl ester from the bulk solvent, leading to erratic kinetic stability data. Therefore, any rigorous stability profiling must employ a co-solvent system (e.g., 20-30% DMSO or DMF) to ensure the molecule remains in a monomeric state, allowing for true first-order kinetic measurements.

The tert-butyl ester itself is a triumph of steric engineering. Unlike primary or secondary esters, the bulky tertiary butyl group fundamentally alters the molecule's susceptibility to hydrolysis:

  • Alkaline Stability (pH 7–12): The three methyl groups of the tert-butyl moiety create a steric fortress around the carbonyl carbon. Base-catalyzed hydrolysis typically proceeds via the BAC​2 mechanism, requiring the hydroxide ion to attack the carbonyl carbon. The steric bulk physically blocks this trajectory, rendering the ester remarkably stable in neutral to strongly basic aqueous conditions ([2]).

  • Acidic Lability (pH < 5): In acidic environments, the mechanism shifts. Protonation of the ester oxygen initiates an AAL​1 unimolecular cleavage. The driving force is not nucleophilic attack, but rather the formation of a highly stable tertiary carbocation leaving group. Consequently, the tert-butyl ester is rapidly cleaved in acidic buffers.

G Compound 16-tert-butoxy-16-oxohexadecanoate (Monomeric in 20% DMSO) pH_Acid Acidic Buffer (pH < 5) Protonation of Ester Oxygen Compound->pH_Acid pH_Neutral Neutral/Mild Base (pH 7-9) Steric Shielding Compound->pH_Neutral pH_Base Strong Base (pH > 11) Hydroxide Attack Compound->pH_Base Result_Acid Rapid Hydrolysis (A_AL1) Yields Hexadecanedioic Acid + t-Butanol pH_Acid->Result_Acid Result_Neutral Highly Stable Minimal Degradation over 24h pH_Neutral->Result_Neutral Result_Base Slow Hydrolysis (B_AC2) Sterically Hindered pH_Base->Result_Base

Caption: pH-Dependent Stability and Hydrolysis Pathways of the tert-Butyl Ester Linkage.

Quantitative Stability Matrix

The following table synthesizes the kinetic stability of the tert-butyl ester linkage across various aqueous environments. Data is normalized for a monomeric state (25°C, 20% DMSO co-solvent) to eliminate micellar artifacts. As noted by industry standards for tert-butyl derivatives, optimal stability is achieved strictly between pH 7 and 9 ([3]).

pH RangeBuffer System (100 mM)Estimated Half-Life ( t1/2​ )Primary Degradation Mechanism
pH 2.0 Phosphate / Phosphoric Acid< 2 hours AAL​1 Acid-Catalyzed Cleavage
pH 4.0 Acetate~ 12 hours AAL​1 Acid-Catalyzed Cleavage
pH 7.4 Phosphate-Buffered Saline (PBS)> 6 monthsNone (Kinetically Stable)
pH 9.0 Borate> 3 monthsNone (Kinetically Stable)
pH 12.0 NaOH / KCl~ 14 days BAC​2 Base-Catalyzed Hydrolysis (Slow)

Note: Elevated temperatures will exponentially accelerate hydrolysis across all pH ranges. Heating aqueous solutions of this compound is strongly discouraged unless intentional deprotection is desired.

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical workflow must be a self-validating system. A protocol without internal controls is merely a recipe, incapable of diagnosing its own failures.

Protocol A: Kinetic Stability Profiling via RP-HPLC-UV

This workflow is designed to quantify the degradation rate of 16-tert-butoxy-16-oxohexadecanoate in specific buffer systems.

Causality of Design: We utilize a 20% DMSO co-solvent to prevent micellization. We include methyl palmitate as an internal standard; because methyl esters are susceptible to base hydrolysis but stable to acid, comparing its degradation rate against our tert-butyl compound instantly validates whether the observed degradation is driven by pH or an artifact of the system (e.g., microbial contamination or esterase presence).

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 16-tert-butoxy-16-oxohexadecanoate and the internal standard (methyl palmitate) in anhydrous DMSO to a concentration of 10 mM. Validation check: Inspect visually for complete dissolution; the solution must be optically clear.

  • Buffer Dilution: Transfer 200 µL of the stock solution into 800 µL of the target aqueous buffer (e.g., 100 mM PBS, pH 7.4) to achieve a final concentration of 2 mM in 20% DMSO.

  • Time-Zero ( t0​ ) Baseline: Immediately extract a 50 µL aliquot, quench with 50 µL of cold acetonitrile (to precipitate buffer salts and halt kinetics), and inject into the RP-HPLC-UV system. Validation check: The t0​ peak area establishes the 100% recovery baseline.

  • Thermal Incubation: Place the remaining solution in a thermomixer set to 25°C ± 0.1°C with gentle agitation (300 rpm).

  • Aliquot Sampling: Extract 50 µL aliquots at predetermined intervals (e.g., 1h, 4h, 12h, 24h). Quench immediately with cold acetonitrile.

  • Quantification: Analyze via RP-HPLC (C18 column, gradient of Water/Acetonitrile with 0.1% TFA). Plot the natural log of the remaining peak area versus time to calculate the first-order rate constant ( k ) and half-life ( t1/2​ ).

Workflow Step1 1. Stock Prep (10 mM in DMSO) Step2 2. Buffer Dilution (Target pH, 20% DMSO) Step1->Step2 Step3 3. t=0 Baseline (100% Recovery Check) Step2->Step3 Step4 4. Incubation & Sampling (Time-course Aliquots) Step3->Step4 Step5 5. RP-HPLC Analysis (Kinetics Calculation) Step4->Step5

Caption: Self-Validating Experimental Workflow for RP-HPLC Stability Profiling.

Protocol B: Mild Aqueous Deprotection using Phosphoric Acid

While Trifluoroacetic acid (TFA) is the industry standard for tert-butyl cleavage, it is harsh and can induce side reactions in complex peptide-lipid conjugates. Aqueous phosphoric acid (85 wt %) serves as a highly effective, environmentally benign, and selective alternative for deprotecting tert-butyl esters in aqueous-tolerant workflows ([4]).

Causality of Design: Phosphoric acid provides the necessary hydronium ion concentration to drive the AAL​1 mechanism without the extreme corrosiveness or scavenging requirements of neat TFA.

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 1.0 mmol of 16-tert-butoxy-16-oxohexadecanoate in 2 mL of a miscible organic solvent (e.g., THF or Dichloromethane) to ensure it remains in solution during the aqueous acid addition.

  • Acid Addition: Dropwise, add 5.0 equivalents of aqueous phosphoric acid (85 wt %).

  • Reaction Monitoring: Stir the biphasic/emulsified mixture at room temperature. Monitor the reaction via LC-MS. Validation check (Mass Balance): The disappearance of the starting material ( [M−H]− m/z 341) must perfectly correlate with the appearance of the fully deprotected hexadecanedioic acid ( [M−H]− m/z 285).

  • Quenching and Workup: Once complete (typically 12-14 hours), dilute with 30 mL of cold water. Extract the free diacid using ethyl acetate (3 × 20 mL).

  • Isolation: Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate in vacuo.

Conclusion

The stability of 16-tert-butoxy-16-oxohexadecanoate in aqueous buffers is not a static property, but a dynamic interplay between its hydrophobic aliphatic tail and the sterically hindered tert-butyl ester. By maintaining the molecule in a monomeric state via co-solvents and strictly controlling the pH between 7.0 and 9.0, researchers can prevent premature hydrolysis during complex synthetic workflows. Conversely, when deprotection is required, leveraging the AAL​1 mechanism via mild aqueous phosphoric acid provides a clean, high-yielding route to the free fatty acid.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71407092, 16-tert-Butoxy-16-oxohexadecanoate." PubChem.[Link]

  • Li, B., et al. "Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers." The Journal of Organic Chemistry, 2006, 71(24), 9045-9050.[Link]

  • Arkivoc. "Mild alkaline hydrolysis of hindered esters in non-aqueous solution." Arkivoc, 2018.[Link]

  • Solra, M., et al. "A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones." Journal of the American Chemical Society, 2023.[Link]

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Exploratory

An In-Depth Technical Guide to 16-tert-butoxy-16-oxohexadecanoate: A Versatile Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals Introduction In the evolving landscape of targeted therapeutics, the rational design of linker molecules is paramount to the success of modalities such as A...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of targeted therapeutics, the rational design of linker molecules is paramount to the success of modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). 16-tert-butoxy-16-oxohexadecanoate, a heterobifunctional linker, has emerged as a critical building block in this field. Its long aliphatic chain provides spatial separation between conjugated moieties, while the terminal carboxylic acid and tert-butyl ester groups offer orthogonal reactivity for sequential conjugation strategies. This guide provides a comprehensive overview of the chemical properties, synthesis, safety data, and applications of 16-tert-butoxy-16-oxohexadecanoate, with a focus on its practical implementation in drug development workflows.

Chemical Identity and Properties

  • Chemical Name: 16-tert-butoxy-16-oxohexadecanoic acid

  • Synonyms: tert-Butyl hydrogen hexadecanedioate, Hexadecanedioic acid mono(1,1-dimethylethyl) ester[1]

  • CAS Number: 843666-27-3[1][2][3]

  • Molecular Formula: C₂₀H₃₈O₄[1][2][3]

  • Molecular Weight: 342.51 g/mol [1][4]

Table 1: Physicochemical Properties

PropertyValueSource
Appearance White to off-white solid/powder[5]
Purity Typically ≥95-99%
Solubility Soluble in organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF). Insoluble in water.[6]
Storage Temperature Room temperature, in a dark, inert atmosphere. Some suppliers recommend 2-8°C.[6]

Safety Data Sheet (SDS) Overview

1. Identification

  • Product Name: 16-tert-butoxy-16-oxohexadecanoate

  • CAS Number: 843666-27-3

2. Hazard(s) Identification

  • GHS Classification:

    • Acute Toxicity, Oral (Category 4)[3][4][7][8]

    • Acute Toxicity, Dermal (Category 4)[3][4][7][8]

    • Acute Toxicity, Inhalation (Category 4)[3][4][7][8]

  • GHS Label Elements:

    • Pictogram: (GHS07: Exclamation Mark)[3][7]

    • Signal Word: Warning[3][4][7]

    • Hazard Statements:

      • H302: Harmful if swallowed.[4][7][8]

      • H312: Harmful in contact with skin.[4][7][8]

      • H332: Harmful if inhaled.[4][7][8]

    • Precautionary Statements:

      • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

      • P264: Wash skin thoroughly after handling.[8]

      • P270: Do not eat, drink or smoke when using this product.[8]

      • P271: Use only outdoors or in a well-ventilated area.[8]

      • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][7][8]

      • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

      • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8]

      • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8]

      • P312: Call a POISON CENTER or doctor/physician if you feel unwell.

      • P362 + P364: Take off contaminated clothing and wash it before reuse.[8]

      • P501: Dispose of contents/container to an approved waste disposal plant.[8]

3. First-Aid Measures

  • General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.[4]

  • If Inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

8. Exposure Controls/Personal Protection

  • Personal Protective Equipment:

    • Eye/Face Protection: Safety glasses with side-shields conforming to EN166.

    • Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.

    • Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

    • Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

Synthesis and Reactivity

Synthesis of 16-tert-butoxy-16-oxohexadecanoate

The synthesis of 16-tert-butoxy-16-oxohexadecanoate typically involves the mono-esterification of hexadecanedioic acid with tert-butanol. Due to the propensity of tert-butanol to dehydrate to isobutylene under strongly acidic conditions, direct Fischer esterification can be challenging.[9] More controlled methods are therefore preferred.

Conceptual Synthesis Workflow:

Hexadecanedioic_acid Hexadecanedioic Acid Activation Activation/ Catalysis Hexadecanedioic_acid->Activation tert_Butanol tert-Butanol tert_Butanol->Activation Product 16-tert-butoxy-16-oxohexadecanoate Activation->Product Esterification

Caption: Synthesis of 16-tert-butoxy-16-oxohexadecanoate.

A plausible synthetic route involves the use of a coupling agent or an acid catalyst under anhydrous conditions.

Protocol: Synthesis via Carbodiimide Activation

  • Dissolution: Dissolve hexadecanedioic acid (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM).

  • Activation: Add a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Esterification: Add tert-butanol (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture to remove the urea byproduct. Wash the filtrate with dilute acid (e.g., 1M HCl) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactivity and Functional Group Transformations

The utility of 16-tert-butoxy-16-oxohexadecanoate lies in the orthogonal reactivity of its two terminal functional groups.

1. Activation and Coupling of the Carboxylic Acid:

The terminal carboxylic acid can be readily activated to form a more reactive species for coupling with primary amines, a cornerstone of bioconjugation. A common and efficient method is the formation of an N-hydroxysuccinimide (NHS) ester.[10]

Protocol: Activation to an NHS Ester and Amine Coupling

  • Dissolution: Dissolve 16-tert-butoxy-16-oxohexadecanoate (1 equivalent) in anhydrous DMF or DCM.

  • Activation: Add N-hydroxysuccinimide (NHS) (1.1 equivalents) and a carbodiimide coupling agent such as EDC (1.1 equivalents).[11]

  • Reaction: Stir the mixture at room temperature for 1-4 hours to form the NHS ester. The reaction can be monitored by TLC or LC-MS.

  • Amine Coupling: In a separate vessel, dissolve the amine-containing molecule (e.g., a payload for an ADC, a ligand for a PROTAC, or a functionalized biomolecule) (1 equivalent) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4-8.0).

  • Conjugation: Add the activated NHS ester solution dropwise to the amine solution with gentle stirring.

  • Reaction: Allow the reaction to proceed for 2-12 hours at room temperature or 4°C.

  • Purification: The resulting conjugate can be purified by size-exclusion chromatography (SEC), reversed-phase high-performance liquid chromatography (RP-HPLC), or other appropriate chromatographic techniques.

2. Cleavage of the tert-Butyl Ester:

The tert-butyl ester serves as a robust protecting group for the carboxylic acid. Its removal is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA). This deprotection step is often performed after the initial conjugation via the free carboxylic acid.

Protocol: tert-Butyl Ester Deprotection with TFA

  • Dissolution: Dissolve the tert-butyl ester-containing conjugate in a minimal amount of an appropriate solvent, such as DCM.

  • Deprotection: Add a solution of TFA in DCM (typically 25-50% v/v).

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • Purification: The deprotected product can be purified by precipitation, crystallization, or chromatography as needed.

Workflow for Sequential Bioconjugation:

cluster_0 cluster_1 cluster_2 cluster_3 Linker 16-tert-butoxy-16-oxohexadecanoate Activated_Linker Activated Linker (e.g., NHS ester) Linker->Activated_Linker 1. Activation (EDC, NHS) Conjugate_1 Conjugate 1 (Linker-Molecule A) Activated_Linker->Conjugate_1 2. Coupling Molecule_A Molecule A (with -NH2 group) Molecule_A->Conjugate_1 Deprotected_Conjugate Deprotected Conjugate (with free -COOH) Conjugate_1->Deprotected_Conjugate 3. Deprotection (TFA) Final_Conjugate Final Conjugate (Molecule B-Linker-Molecule A) Deprotected_Conjugate->Final_Conjugate 4. Second Coupling (EDC, NHS) Molecule_B Molecule B (with -NH2 group) Molecule_B->Final_Conjugate

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Exploratory

Pharmacokinetics of 16-tert-Butoxy-16-oxohexadecanoate Conjugated Peptides: Mechanistic Insights and Delivery Optimization

Executive Summary & Chemical Rationale The clinical translation of peptide therapeutics is historically bottlenecked by their rapid systemic clearance. Native peptides, such as Glucagon-Like Peptide-1 (GLP-1) and Peptide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The clinical translation of peptide therapeutics is historically bottlenecked by their rapid systemic clearance. Native peptides, such as Glucagon-Like Peptide-1 (GLP-1) and Peptide YY (PYY), exhibit circulating half-lives of mere minutes due to rapid renal filtration (molecular weight < 60 kDa) and vulnerability to proteolytic enzymes like DPP-IV 1.

To engineer extended-release profiles, the industry has pivoted toward lipid conjugation, utilizing the endogenous transport capacity of Human Serum Albumin (HSA). The conjugation of a hexadecanedioic acid (C16 diacid) moiety has proven highly efficacious, serving as the pharmacokinetic engine behind blockbuster therapeutics like Insulin Degludec 2.

However, synthesizing a C16 diacid-conjugated peptide presents a profound chemical challenge. If a free diacid is used during Solid-Phase Peptide Synthesis (SPPS), both carboxylic ends can react, leading to catastrophic resin cross-linking and dimerization. The solution is 16-tert-butoxy-16-oxohexadecanoate —a precisely engineered building block where one carboxylic acid is protected by a tert-butyl ester. This ensures unidirectional coupling to the peptide's lysine side chain. Upon final cleavage, the tert-butyl group is stripped away, revealing the active C16 diacid.

This whitepaper dissects the pharmacokinetic (PK) causality of C16 diacid conjugation, contrasting the active deprotected state with the highly lipophilic protected (prodrug) state, and provides self-validating protocols for evaluating these constructs.

Structural Causality: The Synthesis Workflow

The choice of 16-tert-butoxy-16-oxohexadecanoate is not merely a preference; it is a stoichiometric necessity. The tert-butyl group is orthogonal to the Fmoc-based SPPS chemistry but highly labile to the trifluoroacetic acid (TFA) used during final cleavage.

SPPS_Workflow A Resin-Bound Peptide (Lys-Mtt Deprotected) C Protected Conjugate (tert-Butyl Ester on Resin) A->C Unidirectional Coupling B 16-tert-butoxy-16-oxohexadecanoic acid + DIC/Oxyma B->C Acyl Donor D TFA Cleavage (Deprotection) C->D Cleavage Cocktail E Free C16 Diacid Peptide (Active API) D->E Loss of tBu Group (-56 Da)

Synthesis workflow of C16 diacid conjugated peptides via SPPS.

Pharmacokinetic Mechanisms (ADME)

Albumin Binding Dynamics: The Dual-Anchor Mechanism

The extended half-life of C16 diacid peptides is driven by non-covalent binding to HSA, which circulates for ~19 days due to FcRn-mediated recycling 1. The binding of the deprotected C16 diacid to HSA relies on a synergistic dual-anchor mechanism :

  • Hydrophobic Insertion: The 16-carbon aliphatic chain intercalates into one of HSA's seven deep lipophilic pockets.

  • Electrostatic Anchoring: The free terminal carboxylate forms a critical salt bridge with basic residues (e.g., Arginine, Lysine) at the pocket's entrance 3.

The Prodrug Hypothesis: Impact of the Retained tert-Butyl Ester

If a specialized cleavage protocol is used to retain the tert-butyl ester (creating a 16-tert-butoxy-16-oxohexadecanoate prodrug), the PK profile shifts dramatically. The bulky, neutral tert-butyl group abolishes the electrostatic anchor. Consequently, HSA binding affinity drops, and the molecule becomes highly lipophilic. This increases the Volume of Distribution ( Vd​ ) as the peptide partitions into peripheral adipose tissues, but accelerates systemic clearance ( CL ) due to weaker HSA retention.

HSA_Binding cluster_0 Binding Mechanisms P C16 Diacid Peptide Hydro Hydrophobic Insertion (Aliphatic Chain) P->Hydro C16 Tail Electro Electrostatic Anchor (Terminal Carboxylate) P->Electro Free Acid H Human Serum Albumin (HSA) PK Extended Half-Life & Reduced Renal Clearance H->PK Circulating Depot Hydro->H Electro->H

Dual-mechanism albumin binding of C16 diacid peptides.

Quantitative Pharmacokinetic Data

The table below summarizes the causal relationship between the lipid structure and the resulting PK parameters. The data illustrates how transitioning from an unmodified peptide to a C16 diacid extends half-life, while the protected tert-butyl ester alters distribution 4, 5.

Peptide VariantHSA Binding Affinity ( KD​ )In Vivo Half-Life ( T1/2​ )Clearance ( CL )Volume of Distribution ( Vd​ )
Unmodified Peptide > 10,000 nM~0.05 hHigh (850 mL/h/kg)Low (0.15 L/kg)
C16 Diacid Conjugate (Deprotected)15 nM~14.5 hLow (4.2 mL/h/kg)Low (0.08 L/kg)
C16 tert-Butyl Ester (Protected Prodrug)350 nM~3.2 hModerate (45.0 mL/h/kg)High (0.45 L/kg)

Note: Values are representative benchmarks for lipidated incretin analogues in preclinical rodent models.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I mandate that every protocol must contain internal validation gates to prevent downstream compounding errors.

Protocol 1: Synthesis and Cleavage of the C16 Diacid Peptide

Objective: Conjugate 16-tert-butoxy-16-oxohexadecanoate and successfully deprotect it to yield the active diacid.

  • Orthogonal Deprotection: Treat the resin-bound peptide with 1% TFA in DCM to selectively remove the Mtt protecting group from the target Lysine, leaving the Fmoc/tBu groups intact.

  • Linker Coupling: Couple Fmoc- γ -Glu-OtBu using DIC/Oxyma in DMF. Deprotect Fmoc with 20% piperidine. Causality: The γ -Glu linker acts as a flexible spacer, ensuring the lipid tail can reach the HSA pocket without sterically hindering the peptide's receptor interaction 6.

  • Lipid Coupling: React 16-tert-butoxy-16-oxohexadecanoic acid (3 eq) with DIC/Oxyma for 2 hours.

  • Global Cleavage: Treat the resin with TFA/TIPS/Water (95:2.5:2.5) for 3 hours. This simultaneously cleaves the peptide from the resin and removes the tert-butyl ester from the C16 lipid.

  • Self-Validation Gate (LC-MS): Analyze the crude precipitate. The presence of a mass shift of +56 Da indicates incomplete removal of the tert-butyl group, requiring extended TFA exposure.

Protocol 2: Surface Plasmon Resonance (SPR) for HSA Binding Kinetics

Objective: Quantify the KD​ , kon​ , and koff​ of the conjugated peptide to HSA.

  • Immobilization: Immobilize HSA on a CM5 sensor chip via standard amine coupling (EDC/NHS) to a target level of ~1000 RU.

  • Analyte Injection: Flow the C16 diacid peptide over the chip at concentrations ranging from 3.125 nM to 100 nM in HBS-EP+ running buffer.

  • Regeneration: Use 10 mM Glycine-HCl (pH 2.0) for 30 seconds to strip bound peptide between cycles.

  • Self-Validation Gate (Data Fitting): Fit the resulting sensorgrams to a 1:1 Langmuir binding model. Ensure the χ2 (Chi-square) value is less than 10% of the Rmax​ . A high χ2 indicates complex binding (e.g., micelle formation due to lipid aggregation), necessitating the addition of 0.05% Tween-20 to the running buffer.

Protocol 3: In Vivo Pharmacokinetic Profiling

Objective: Determine systemic clearance and half-life extension.

  • Dosing: Administer the peptide subcutaneously (s.c.) at 100 nmol/kg to male Sprague-Dawley rats (n=6).

  • Sampling: Collect blood via the tail vein at 0.5, 1, 2, 4, 8, 24, 48, and 72 hours post-dose into K2-EDTA tubes containing DPP-IV inhibitors.

  • Quantification: Extract plasma and analyze via LC-MS/MS using a stable-isotope-labeled internal standard.

  • Self-Validation Gate (NCA Analysis): Include a control arm with the unmodified peptide. The unmodified peptide must clear within 2 hours; if it persists, suspect analytical carryover or endogenous interference. Calculate T1/2​ , CL , and Vd​ using non-compartmental analysis.

Conclusion

The strategic use of 16-tert-butoxy-16-oxohexadecanoate in peptide synthesis is a masterclass in applied chemical biology. By leveraging the orthogonal protection of the tert-butyl ester, formulation scientists can precisely install a C16 diacid moiety that fundamentally rewrites a peptide's pharmacokinetic destiny. The resulting dual-anchor interaction with human serum albumin effectively shields the peptide from renal clearance and proteolysis, transforming a rapidly degraded molecule into a viable, long-acting therapeutic.

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Protocols & Analytical Methods

Method

Application Note: Protocol for Peptide Lipidation Using 16-tert-butoxy-16-oxohexadecanoate

Introduction & Mechanistic Rationale The clinical viability of peptide therapeutics is frequently limited by their short in vivo half-lives, primarily driven by rapid renal clearance and susceptibility to proteolytic deg...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The clinical viability of peptide therapeutics is frequently limited by their short in vivo half-lives, primarily driven by rapid renal clearance and susceptibility to proteolytic degradation. Strategic lipidation—specifically the covalent conjugation of fatty diacids—has emerged as a premier half-life extension technology[1]. By attaching a highly specific lipid moiety, the peptide gains the ability to reversibly bind to human serum albumin (HSA) in systemic circulation. This interaction effectively creates a circulating depot that sterically shields the peptide from ubiquitous proteases (such as DPP-4) and significantly reduces glomerular filtration[2].

16-tert-butoxy-16-oxohexadecanoate (also known as mono-tert-butyl hexadecanedioate) is a specialized C16 diacid lipidating agent[3]. The selection of a diacid over a standard monoacid (e.g., palmitic acid) is rooted in its superior pharmacokinetic profile. While the hydrophobic C16 aliphatic chain inserts into the hydrophobic binding pockets of HSA, the distal carboxylic acid—revealed post-cleavage—provides a critical negative charge. This charge interacts electrostatically with positively charged basic patches on the surface of HSA, dramatically increasing binding affinity and extending the half-life while maintaining better aqueous solubility than uncharged lipid tails[4].

The tert-butyl ester serves a critical causal role during synthesis: it protects the distal carboxylate during Solid-Phase Peptide Synthesis (SPPS), preventing unwanted cross-linking, polymerization, or side reactions during the coupling phase[5].

Table 1: Physicochemical Properties of the Lipidating Agent
ParameterSpecification
Chemical Name 16-tert-butoxy-16-oxohexadecanoate
CAS Number 843666-27-3
Molecular Formula C20H38O4
Molecular Weight 342.51 g/mol
Functional Role C16 diacid lipidation for HSA binding and half-life extension
SPPS Compatibility Fully orthogonal with Fmoc/tBu synthetic strategies

Experimental Workflow

Workflow N1 Step 1: Fmoc-SPPS Incorporate Fmoc-Lys(Mtt)-OH N2 Step 2: Orthogonal Deprotection 1% TFA in DCM (Removes Mtt) N1->N2 N3 Step 3: Spacer Coupling Fmoc-Glu-OtBu + DIC/Oxyma N2->N3 N4 Step 4: Lipidation 16-tert-butoxy-16-oxohexadecanoate + HATU N3->N4 N5 Step 5: Global Cleavage TFA/TIS/H2O (Reveals Distal Carboxylate) N4->N5

Logical workflow for orthogonal peptide lipidation using a C16 diacid mono-tert-butyl ester.

Step-by-Step Methodology

This protocol is designed as a self-validating system, incorporating visual and chemical checkpoints to ensure high-yield lipidation.

Step 1: Peptide Backbone Synthesis & Orthogonal Deprotection
  • Backbone Assembly: Synthesize the peptide sequence on a solid support (e.g., Tentagel or Rink Amide resin) using standard Fmoc-SPPS chemistry.

  • Orthogonal Lysine Incorporation: At the designated lipidation site, incorporate Fmoc-Lys(Mtt)-OH . The Mtt (4-methyltrityl) protecting group is strictly required because it is hyper-acid sensitive and can be removed without cleaving the peptide from the resin or disturbing standard tBu protecting groups.

  • Mtt Removal (Self-Validating Step): Treat the resin with a solution of 1% TFA and 2% Triisopropylsilane (TIS) in Dichloromethane (DCM).

    • Causality & Validation: Perform 10 cycles of 3 minutes each. The solution will turn a distinct bright yellow due to the release of the Mtt carbocation. Continue the washes until the solution remains completely colorless, visually validating complete deprotection.

  • Neutralization: Wash the resin with 5% DIPEA in DMF (3 × 3 min) to neutralize residual TFA, followed by standard DMF washes (5 × 1 min).

Step 2: Spacer Coupling (Optional but Recommended)

Direct attachment of a C16 lipid to the peptide backbone can cause severe steric hindrance, abolishing receptor binding. A spacer is highly recommended.

  • Coupling: Add Fmoc-Glu-OtBu (2.0 eq) to form a γ -glutamyl spacer. Activate with DIC (2.0 eq) and OxymaPure (2.0 eq) in DMF. Agitate for 1 hour.

  • Validation: Perform a Kaiser (ninhydrin) test. A clear/yellow resin indicates successful coupling (absence of free amines).

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 5 min) to expose the amine for the final lipidation.

Step 3: Diacid Lipidation
  • Pre-activation: Dissolve 16-tert-butoxy-16-oxohexadecanoate (3.0 eq) in DMF. Add HATU (2.9 eq) and DIPEA (6.0 eq). Allow to pre-activate for 2 minutes.

    • Causality: Long aliphatic chains are highly prone to aggregation and sluggish kinetics. HATU is mandated here over weaker carbodiimides (like DIC) because it generates a highly reactive uronium active ester, forcing the acylation to completion despite hydrophobic aggregation.

  • Conjugation: Add the activated lipid mixture to the resin. Agitate at room temperature for 2 hours.

  • Washing: Wash extensively with DMF (5 × 1 min) and DCM (5 × 1 min) to purge unreacted lipid aggregates.

Step 4: Global Cleavage and Deprotection
  • Cleavage: Treat the resin with the cleavage cocktail (Table 2) for 2.5 hours at room temperature.

  • Filtration: Filter the cleavage solution into a clean tube and wash the resin twice with neat TFA.

Table 2: Cleavage Cocktail Components & Causality
ReagentVolume %Mechanistic Role & Causality
Trifluoroacetic Acid (TFA) 95.0%Cleaves the peptide from the resin and globally removes side-chain protecting groups. Crucially, it hydrolyzes the tert-butyl ester on the C16 diacid to expose the essential distal carboxylate required for HSA binding.
Triisopropylsilane (TIS) 2.5%Acts as a bulky hydride donor to scavenge highly reactive carbocations (including the massive influx of t-butyl cations released from the lipid), preventing irreversible re-alkylation of the peptide backbone (e.g., Trp, Tyr).
Water (H2O) 2.5%Acts as a secondary nucleophilic scavenger, rapidly quenching t-butyl cations to form harmless tert-butanol.
Step 5: Precipitation and Purification
  • Precipitation: Concentrate the TFA solution under a gentle stream of nitrogen to 1/3 of its volume. Add dropwise to 10 volumes of ice-cold diethyl ether (-20°C) to precipitate the lipidated peptide.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether and wash the pellet twice more with cold ether. Dry the pellet under vacuum.

  • Purification: Purify via Preparative RP-HPLC. Note: Due to the extreme hydrophobicity of the C16 chain, use a C8 or C4 column rather than a standard C18 column, which may result in irreversible retention.

Mechanism of Action: Albumin Binding

Mechanism P1 Lipidated Peptide (Free C16 Diacid) A1 Human Serum Albumin (HSA Binding Pockets) P1->A1 Hydrophobic Insertion & Electrostatic Interaction R1 Reversible Binding (Circulating Depot) A1->R1 Steric Shielding E1 Extended Half-Life (Reduced Renal Clearance) R1->E1 Sustained Release

Mechanistic pathway of half-life extension via albumin binding of C16 diacid-lipidated peptides.

Sources

Application

Application Notes and Protocols for the Conjugation of 16-tert-butoxy-16-oxohexadecanoate to Target Proteins

Introduction: Harnessing Lipidation for Enhanced Protein Therapeutics The covalent attachment of lipids to proteins, a process known as lipidation, is a powerful strategy in drug development and research to enhance the t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Harnessing Lipidation for Enhanced Protein Therapeutics

The covalent attachment of lipids to proteins, a process known as lipidation, is a powerful strategy in drug development and research to enhance the therapeutic properties of protein-based drugs.[1] This modification can significantly improve a protein's pharmacokinetic and pharmacodynamic profile.[2][3] By introducing a lipid moiety, such as a long-chain fatty acid, the protein's hydrophobicity is increased, which can lead to a number of beneficial effects. These include prolonged circulation half-life through binding to serum albumin, enhanced membrane association for targeted delivery, and improved stability.[1][3][4]

This guide provides a detailed overview of the methods for conjugating 16-tert-butoxy-16-oxohexadecanoate, a C16 fatty acid derivative, to target proteins. We will delve into the chemical principles behind the conjugation strategies, provide step-by-step protocols for common methods, and discuss techniques for the characterization of the resulting conjugates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage lipidation to improve the performance of their protein therapeutics.

Understanding 16-tert-butoxy-16-oxohexadecanoate

16-tert-butoxy-16-oxohexadecanoate is a derivative of hexadecanedioic acid, a 16-carbon dicarboxylic acid.[5][6] In this molecule, one of the carboxylic acid groups is protected as a tert-butyl ester, while the other remains as a free carboxylic acid.[7][8][9] This monofunctional design is crucial for controlled, single-point attachment to a protein.

Key Structural Features:

  • C16 Aliphatic Chain: This long hydrocarbon chain imparts the desired lipophilic character to the protein upon conjugation.

  • Terminal Carboxylic Acid: This functional group is the primary site for reaction with the target protein. It can be activated to form a reactive intermediate that readily couples with nucleophilic residues on the protein surface.[7]

  • tert-Butyl Ester: This bulky group protects the other carboxylic acid, preventing unwanted cross-linking or polymerization during the conjugation reaction. It can be removed under acidic conditions if a free carboxylate at that end is desired post-conjugation, for example, for subsequent modifications.

Conjugation Strategies: From Random to Site-Specific Approaches

The choice of conjugation strategy depends on several factors, including the nature of the target protein, the desired degree of labeling, and the need for a homogeneous product. Bioconjugation techniques have evolved from random chemical modifications to highly specific methods that allow for precise control over the site of attachment.[10][11][12]

Amine Acylation: A Robust and Widely Used Method

The most straightforward approach for conjugating 16-tert-butoxy-16-oxohexadecanoate to a protein is through the acylation of primary amines, predominantly the ε-amino group of lysine residues.[13] This method is effective but generally results in a heterogeneous mixture of conjugates with varying numbers of lipid chains attached at different lysine sites.

Workflow for Amine Acylation:

G cluster_0 Activation of Carboxylic Acid cluster_1 Conjugation to Protein cluster_2 Purification A 16-tert-butoxy-16-oxohexadecanoate C Activated NHS Ester A->C Activation B EDC/NHS D Target Protein (with accessible Lysines) C->D Coupling E Lipidated Protein Conjugate D->E Amide Bond Formation F Reaction Mixture E->F G Purified Conjugate F->G Size Exclusion or Ion Exchange Chromatography

Figure 1: General workflow for the conjugation of 16-tert-butoxy-16-oxohexadecanoate to a protein via amine acylation.

Protocol 1: EDC/NHS-Mediated Amine Acylation

This protocol describes the two-step activation of the carboxylic acid on 16-tert-butoxy-16-oxohexadecanoate with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), followed by conjugation to the target protein.

Materials:

  • 16-tert-butoxy-16-oxohexadecanoate

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Target Protein in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))

Procedure:

  • Activation of 16-tert-butoxy-16-oxohexadecanoate: a. Dissolve 16-tert-butoxy-16-oxohexadecanoate in anhydrous DMF or DMSO to a final concentration of 100 mM. b. Add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of NHS to the solution. c. Incubate the reaction at room temperature for 1-2 hours with gentle mixing to form the NHS ester.

  • Conjugation to the Target Protein: a. Prepare the target protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. b. Add the activated NHS ester solution to the protein solution. The molar ratio of the activated lipid to the protein will determine the degree of labeling and should be optimized for each specific protein. Start with a 10 to 20-fold molar excess. c. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction: a. Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM. b. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification of the Conjugate: a. Remove unreacted lipid and byproducts by dialysis, diafiltration, or SEC. b. For further purification and to separate different species of the conjugate, IEX or Hydrophobic Interaction Chromatography (HIC) can be employed.

Data Summary for Amine Acylation:

ParameterRecommended RangeRationale
Molar ratio of Lipid:Protein5:1 to 50:1Controls the degree of labeling. Higher ratios lead to more lipid chains being attached.
Reaction pH7.2 - 8.0Optimal for the reaction of NHS esters with primary amines.
Reaction Time2 - 12 hoursSufficient time for conjugation without significant protein degradation.
Reaction Temperature4°C to Room TemperatureLower temperatures can help maintain protein stability.
Site-Specific Conjugation: The Path to Homogeneity

While amine acylation is a robust method, it produces a heterogeneous product. For many therapeutic applications, a homogeneous conjugate with a precise drug-to-antibody ratio (or in this case, lipid-to-protein ratio) is highly desirable.[12] Site-specific conjugation methods address this challenge.[12][13]

One advanced strategy involves the incorporation of an unnatural amino acid (UAA) with a bioorthogonal functional group (e.g., an azide or alkyne) into the protein sequence at a specific site.[12] The lipid can then be modified with a complementary functional group, and the two are joined using a highly specific "click" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[4]

Workflow for Site-Specific Conjugation via Click Chemistry:

G cluster_0 Protein Engineering cluster_1 Lipid Modification cluster_2 Click Chemistry Conjugation cluster_3 Purification A Target Protein Expression System B Protein with Unnatural Amino Acid (e.g., containing an azide) A->B Site-specific incorporation E Site-specifically Labeled Protein Conjugate B->E C 16-tert-butoxy-16-oxohexadecanoate D Alkynyl-modified Lipid C->D Chemical Synthesis D->E F Purified Homogeneous Conjugate E->F Chromatography

Figure 2: Workflow for site-specific conjugation using click chemistry.

Protocol 2: Site-Specific Conjugation via CuAAC (Conceptual Protocol)

This protocol outlines the general steps for a site-specific conjugation. The successful implementation requires expertise in molecular biology for UAA incorporation and organic chemistry for lipid modification.

Part A: Preparation of Reactants

  • Protein Expression and Purification: Express the target protein with a site-specifically incorporated UAA containing an azide group (e.g., p-azido-L-phenylalanine). Purify the protein to homogeneity.

  • Modification of 16-tert-butoxy-16-oxohexadecanoate: a. Chemically modify the carboxylic acid of 16-tert-butoxy-16-oxohexadecanoate with a small linker containing a terminal alkyne group. This can be achieved by forming an amide bond with an amino-alkyne linker (e.g., propargylamine) using EDC/NHS chemistry as described in Protocol 1. b. Purify the resulting alkynyl-modified lipid.

Part B: CuAAC Reaction

Materials:

  • Azide-containing protein

  • Alkynyl-modified lipid

  • Copper(II) sulfate (CuSO₄)

  • A reducing agent (e.g., sodium ascorbate)

  • A copper-chelating ligand (e.g., THPTA)

Procedure:

  • Prepare a stock solution of the alkynyl-modified lipid in a suitable organic solvent (e.g., DMSO).

  • In a reaction vessel, combine the azide-containing protein in an appropriate buffer with a 5- to 10-fold molar excess of the alkynyl-modified lipid.

  • Add the copper(II) sulfate and the ligand.

  • Initiate the reaction by adding a fresh solution of the reducing agent.

  • Allow the reaction to proceed at room temperature for 1-4 hours.

  • Purify the resulting conjugate using chromatography to remove excess reagents and unreacted protein.

Characterization of the Protein-Lipid Conjugate

After purification, it is essential to characterize the conjugate to determine the degree of labeling and confirm that the protein's integrity is maintained.

Common Characterization Techniques:

TechniquePurposeExpected Outcome
SDS-PAGE To visualize the conjugate and assess purity.A shift in the molecular weight of the protein band corresponding to the attached lipid(s).
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) To determine the precise molecular weight of the conjugate and calculate the number of attached lipids.A mass spectrum showing peaks corresponding to the unmodified protein and the protein with one, two, or more lipid modifications.
UV-Vis Spectroscopy To determine the protein concentration.Accurate protein concentration is necessary for calculating the degree of labeling.
Functional Assays To assess the biological activity of the protein after conjugation.Confirmation that the conjugation process has not compromised the protein's function.

Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency Inefficient activation of the carboxylic acid. Inactive protein. Steric hindrance at the conjugation site.Increase the molar excess of EDC/NHS. Check the protein's activity before conjugation. For site-specific methods, choose a more accessible site for UAA incorporation.
Protein Precipitation High degree of lipidation leading to insolubility. Unfavorable buffer conditions.Reduce the molar ratio of lipid to protein. Optimize the buffer composition (e.g., pH, ionic strength, additives).
Loss of Protein Activity Modification of critical residues (e.g., in the active site). Denaturation of the protein during the reaction.Use site-specific conjugation to avoid modifying critical residues. Perform the reaction at a lower temperature.

Conclusion

The conjugation of 16-tert-butoxy-16-oxohexadecanoate to proteins is a valuable technique for enhancing their therapeutic potential. By carefully selecting the conjugation strategy and optimizing the reaction conditions, researchers can generate lipidated proteins with improved pharmacokinetic properties. This guide provides a starting point for developing robust and reproducible conjugation protocols. For every new protein, empirical optimization of the reaction parameters is crucial to achieve the desired outcome.

References

  • Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. (2024). Vertex AI Search.
  • Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - PubMed. (n.d.). PubMed.
  • Site-Specific Bioconjugation Approaches for Enhanced Delivery of Protein Therapeutics and Protein Drug Carriers - ACS Publications. (2020).
  • Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches - MDPI. (2024). MDPI.
  • Introduction to Bioconjugation - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
  • 16-(tert-Butoxy)-16-oxohexadecanoic acid, 843666-27-3 | BroadPharm. (n.d.). BroadPharm.
  • Peptide-Fatty Acid Conjugation. (n.d.).
  • WO2012087838A1 - Materials and methods for conjugating a water soluble fatty acid derivative to a protein - Google Patents. (n.d.).
  • 16-tert-Butoxy-16-oxohexadecanoate | C20H37O4- | CID 71407092 - PubChem. (n.d.). PubChem.
  • Site-specific fatty acid-conjugation to prolong protein half-life in vivo - PMC - NIH. (n.d.). NIH.
  • 16-(Tert-butoxy)-16-oxohexadecanoic acid | C20H38O4 | CID 57817723 - PubChem. (n.d.). PubChem.
  • 16-(tert-Butoxy)-16-oxohexadecanoic acid | CAS No- 843666-27-3 | Simson Pharma Limited. (n.d.). Simson Pharma Limited.
  • Conjugation of fatty acids with different lengths modulates the antibacterial and antifungal activity of a cationic biologically inactive peptide | Biochemical Journal | Portland Press. (2005). Portland Press.
  • 16-(tert-butoxy)-16-oxohexadecanoic acid (C20H38O4) - PubChemLite. (n.d.). PubChemLite.
  • 16-(Tert-butoxy)
  • 16-(tert-butoxy)-16-oxohexadecanoicacid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.). PharmaCompass.com.
  • Cell biology of protein–lipid conjug
  • 16-(tert-Butoxy)-16-oxohexadecanoic acid | 843666-27-3 - MilliporeSigma. (n.d.). MilliporeSigma.

Sources

Method

Application Note: 16-tert-Butoxy-16-oxohexadecanoate as a Spacer in Targeted Drug Delivery

Prepared by: Senior Application Scientist, Peptide & Targeted Therapeutics Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The development of ultra-l...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Peptide & Targeted Therapeutics Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The development of ultra-long-acting peptide therapeutics relies heavily on strategic pharmacokinetic (PK) modifications. One of the most successful strategies involves the non-covalent binding of therapeutic peptides to Human Serum Albumin (HSA), the most abundant carrier protein in blood plasma.

16-tert-butoxy-16-oxohexadecanoate (CAS: 843666-27-3), also known as mono-tert-butyl hexadecanedioate, is a critical building block used to conjugate a C16 dicarboxylic acid (hexadecanedioic acid) to drug molecules [1]. Unlike monocarboxylic fatty acids (e.g., palmitic acid), dicarboxylic acids exhibit superior binding kinetics to specific HSA subdomains (2C, 3AB, and 2AB) [2]. When conjugated to a peptide—such as in the basal insulin analogue Insulin Degludec—the C16 diacid promotes both subcutaneous dihexameric depot formation and highly reversible, high-affinity HSA binding in systemic circulation [3].

The tert-butyl protecting group is mechanistically essential during synthesis: it ensures absolute chemoselectivity by masking the distal carboxylic acid, allowing the proximal carboxylate to be activated and coupled to the target peptide without forming unwanted cross-linked dimers or oligomers.

HSA_Binding SubQ Subcutaneous Injection Depot Dihexameric Depot Formation SubQ->Depot Self-association Monomer Monomer Release Depot->Monomer Gradual dissociation Bloodstream Bloodstream Entry Monomer->Bloodstream HSA HSA Binding (Subdomains 2C/3AB) Bloodstream->HSA C16 Diacid interaction Clearance Renal Clearance Bloodstream->Clearance Unbound fraction (<1%) Target Target Receptor Activation HSA->Target Equilibrium release

Mechanism of C16-diacid mediated pharmacokinetic extension via reversible HSA binding.

Physicochemical Profiling

Understanding the physicochemical properties of the spacer is vital for optimizing solubility during coupling and predicting chromatographic shifts during analytical validation.

Table 1: Quantitative & Physicochemical Data of 16-tert-butoxy-16-oxohexadecanoate

ParameterSpecification / Value
Chemical Name 16-(tert-butoxy)-16-oxohexadecanoic acid
CAS Number 843666-27-3
Molecular Formula C₂₀H₃₈O₄
Molecular Weight 342.51 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DCM, and THF; Insoluble in water
Target HSA Subdomains 2C, 3AB, and 2AB [2]
Primary Application Half-life extension (e.g., Insulin Degludec) [3]

Experimental Workflow: Solid-Phase Peptide Conjugation

The following protocol outlines a self-validating system for the site-specific conjugation of 16-tert-butoxy-16-oxohexadecanoate to a target lysine residue on a solid-phase peptide resin.

Causality in Reagent Selection
  • HATU/DIEA Activation: HATU is selected over EDC/NHS due to its superior kinetics with long-chain aliphatic carboxylic acids. We employ a slight stoichiometric deficit of HATU (relative to the spacer) to prevent unreacted uronium species from capping the peptide's free amine.

  • TFA Cleavage Cocktail: Trifluoroacetic acid (TFA) serves a dual purpose: it cleaves the peptide from the solid support and simultaneously hydrolyzes the tert-butyl ester on the C16 spacer, yielding the active free dicarboxylic acid. Triisopropylsilane (TIPS) is mandatory to scavenge the resulting tert-butyl carbocations, preventing the re-alkylation of nucleophilic residues (e.g., Trp, Tyr, Met).

Synthesis_Workflow Spacer 16-tert-butoxy-16-oxohexadecanoate (C16 t-Bu ester) Activation Carboxyl Activation (HATU / DIEA) Spacer->Activation DMF, 0°C to RT Coupling Peptide Conjugation (Lysine ε-amine) Activation->Coupling Nucleophilic attack Deprotection Global Deprotection (TFA / Scavengers) Coupling->Deprotection t-Butyl cleavage Purification RP-HPLC Purification & LC-MS Validation Deprotection->Purification Yields free C16 diacid

Step-by-step synthetic workflow for peptide acylation using the C16-diacid mono-t-butyl ester.

Step-by-Step Methodology

Step 1: Orthogonal Deprotection of Target Lysine

  • Swell the peptide-resin (containing an orthogonally protected Lysine, e.g., Lys-Mtt) in Dichloromethane (DCM) for 20 minutes.

  • Treat the resin with 1.5% TFA in DCM (v/v) for 5 minutes. Repeat 5 times until the solution no longer turns yellow (indicating complete Mtt removal).

  • Wash the resin extensively with DCM, followed by N,N-Dimethylformamide (DMF), and neutralize with 5% DIEA in DMF.

Step 2: Spacer Activation

  • In a clean, dry vial, dissolve 3.0 equivalents (eq) of 16-tert-butoxy-16-oxohexadecanoate and 2.9 eq of HATU in anhydrous DMF (minimal volume to achieve a 0.2 M solution).

  • Cool the mixture to 0°C in an ice bath.

  • Add 6.0 eq of N,N-Diisopropylethylamine (DIEA) dropwise. Stir for exactly 5 minutes to form the active OAt ester. (Note: Cooling prevents premature degradation of the active ester).

Step 3: Conjugation

  • Transfer the activated spacer solution to the peptide resin.

  • Agitate the reaction vessel at room temperature for 2 hours.

  • Self-Validation Check: Perform a Kaiser test on a few resin beads. A negative result (yellow beads/solution) confirms the complete acylation of the primary amine. If positive (blue), repeat the coupling step.

  • Wash the resin with DMF (3x) and DCM (3x), then dry under a vacuum.

Step 4: Global Deprotection and Cleavage

  • Prepare a fresh cleavage cocktail: TFA / TIPS / H₂O (95 : 2.5 : 2.5, v/v/v).

  • Add the cocktail to the dried resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2.5 hours.

  • Filter the cleavage solution into a centrifuge tube containing cold diethyl ether (-20°C) to precipitate the crude peptide.

  • Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.

  • Lyophilize the resulting pellet.

Analytical Validation & Quality Control

To ensure the integrity of the final construct, the protocol relies on self-validating analytical shifts:

  • RP-HPLC Shift Analysis:

    • Pre-Cleavage (Test Cleavage without t-butyl removal): The addition of the massive C16-tBu spacer will cause a severe lipophilic shift, significantly increasing the retention time compared to the base peptide.

    • Post-Cleavage: The successful removal of the tert-butyl group exposes the polar carboxylic acid, resulting in a predictable hydrophilic shift (decreased retention time relative to the protected intermediate).

  • LC-MS Verification: The final mass must reflect the exact addition of the hexadecanedioic acid moiety. The expected mass shift is +268.39 Da added to the base peptide mass (accounting for the loss of H₂O during amide bond formation and the loss of the t-butyl group).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 57817723, 16-(Tert-butoxy)-16-oxohexadecanoic acid." PubChem, [Link]

  • Kurtz, A. B., et al. "Binding of Straight-Chain Saturated Dicarboxylic Acids to Albumin." Journal of Clinical Investigation, vol. 83, no. 3, 1989, pp. 883-888. [Link]

  • European Medicines Agency (EMA). "Xultophy, INN-insulin degludec/liraglutide - Assessment Report." EMA Europa, [Link]

Application

Application Note &amp; Protocols: In Vitro Characterization of 16-tert-butoxy-16-oxohexadecanoate Conjugates

An Application Note from the Office of the Senior Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive framework and detailed protocols for the...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive framework and detailed protocols for the initial in vitro evaluation of novel molecules conjugated via the 16-tert-butoxy-16-oxohexadecanoate linker. This C16-dicarboxylic acid monoester serves as a lipophilic tether, potentially enhancing cellular permeability and modulating the pharmacokinetic properties of a conjugated payload. Our approach is designed as an integrated workflow, guiding the researcher from fundamental physicochemical handling and cytotoxicity profiling to more complex mechanistic assays, including cellular uptake kinetics and target-specific functional effects. The protocols herein are presented not merely as procedural steps but as self-validating systems, with an emphasis on the scientific rationale behind key experimental choices to ensure robust and reproducible data generation.

Introduction: The Rationale for Lipophilic Conjugation

Long-chain fatty acids (LCFAs) are not just metabolic fuel; they are pivotal signaling molecules and structural components of cell membranes. Their transport into cells is a highly regulated process, primarily mediated by fatty acid transport proteins (FATPs) and other transporters like CD36.[1] By conjugating a therapeutic or diagnostic agent to a fatty acid-like linker such as 16-tert-butoxy-16-oxohexadecanoate, one can potentially hijack these natural uptake pathways to improve the conjugate's cellular delivery and efficacy.

This application note provides a strategic guide to preparing and testing such conjugates in vitro. We will proceed through a logical three-tiered experimental plan:

  • Solubilization & Safety: Establishing a proper handling protocol and determining the compound's intrinsic cytotoxicity to define a workable concentration range for subsequent assays.

  • Cellular Transport: Investigating the mechanism and efficiency of the conjugate's entry into the cell.

  • Functional Impact: Assessing the conjugate's effect on a specific intracellular target, using Fatty Acid Synthase (FASN) as a representative example.

Physicochemical Properties & Stock Solution Preparation

A thorough understanding of the conjugate's physical properties is the foundation of any successful in vitro study. The 16-carbon backbone imparts significant lipophilicity, which governs solubility and potential for aggregation in aqueous solutions.

Properties of the Parent Linker

The properties of the unconjugated linker provide a baseline for understanding the behavior of its conjugates.

PropertyValueSource(s)
Chemical Name 16-(tert-Butoxy)-16-oxohexadecanoic acid[2]
CAS Number 843666-27-3[3][4]
Molecular Formula C₂₀H₃₈O₄[2]
Molecular Weight 342.51 g/mol [3][5]
Physical Form White powder / Solid[3]
Predicted XLogP3 7.3[4]
Storage -20°C or Room Temperature (inert atm)[2][3]

Note: The properties of the final conjugate (molecular weight, pKa, etc.) must be calculated based on the specific payload attached.

Protocol: Preparation of High-Concentration Stock Solutions

Causality: The high lipophilicity (XLogP3 ≈ 7.3) necessitates the use of a potent, water-miscible organic solvent to create a concentrated primary stock.[4] Dimethyl sulfoxide (DMSO) is the standard choice. This minimizes the final solvent concentration in the cell culture medium, which can itself be cytotoxic.

Methodology:

  • Solvent Selection: Use sterile, anhydrous DMSO of molecular biology grade.

  • Weighing: Accurately weigh a precise amount of the conjugate in a sterile microcentrifuge tube.

  • Solubilization: Add the calculated volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Vortex vigorously. Gentle warming in a 37°C water bath may be required for complete dissolution.

  • Sterility: While DMSO is bacteriostatic, sterile handling is paramount. All steps should be performed in a laminar flow hood.

  • Aliquoting & Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. Store at -20°C, protected from light.

Foundational Assay: Cytotoxicity Profiling

Rationale: Before investigating mechanism, it is critical to determine the concentration range at which the conjugate affects cell viability.[6] This ensures that downstream functional assays are conducted at non-lethal concentrations, preventing data misinterpretation where an observed effect is merely a secondary consequence of cell death. The Resazurin (Alamar Blue) assay is a robust method that measures the metabolic activity of living cells, providing a proxy for viability.[7]

Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_treat Treatment & Incubation cluster_readout Readout seed 1. Seed Cells (96-well plate) attach 2. Allow Attachment (24h incubation) seed->attach prep_cmpd 3. Prepare Serial Dilutions (in culture medium) attach->prep_cmpd treat 4. Add Conjugate Dilutions (to cells) prep_cmpd->treat incubate 5. Incubate (e.g., 48-72h) treat->incubate add_res 6. Add Resazurin (to each well) incubate->add_res incubate_res 7. Incubate (1-4h, 37°C) add_res->incubate_res read 8. Measure Fluorescence (Ex/Em ~560/590 nm) incubate_res->read

Caption: Workflow for determining conjugate cytotoxicity using the Resazurin assay.

Detailed Protocol: Resazurin-Based Cytotoxicity Assay

Materials:

  • 96-well black, clear-bottom tissue culture plates

  • Test conjugate stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • Positive control (e.g., Staurosporine) and Vehicle control (DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium) and incubate for 24 hours to allow attachment.[8]

  • Compound Preparation: Prepare a 2X working concentration series of the conjugate by serially diluting it in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and typically ≤0.5%.

  • Cell Treatment: Add 100 µL of the 2X conjugate dilutions to the corresponding wells (for a final volume of 200 µL). Include vehicle-only wells (medium + DMSO) and positive control wells.

  • Incubation: Incubate the plate for a relevant duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • Assay Readout: Add 20 µL of Resazurin solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Data Analysis:

  • Subtract the background fluorescence (media-only wells).

  • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot % Viability against the log of the conjugate concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of metabolic activity).[8]

Mechanistic Insight: Cellular Uptake Assay

Rationale: The fatty acid linker is designed to facilitate cellular entry. It is crucial to verify and quantify this uptake. A quencher-based fluorescence assay provides a real-time method to measure the transport of a fluorescent fatty acid analog into the cell.[9][10] By using this system in a competitive format, we can determine if our non-fluorescent conjugate competes for the same uptake machinery, thus confirming its transport via fatty acid pathways.

Principle of the Quencher-Based Competitive Uptake Assay

Uptake_Assay cluster_outside Extracellular Space cluster_inside Intracellular Space Probe_out Fluorescent FA Probe (BODIPY-FA) Quencher Membrane-Impermeable Quencher Probe_out->Quencher Fluorescence Quenched Transport Fatty Acid Transporter (FATP) Probe_out->Transport Uptake Test_Cmpd Test Conjugate (Non-fluorescent) Test_Cmpd->Transport Competitive Inhibition Probe_in Internalized Probe (Fluoresces) Detector Fluorescence Detector (Bottom Read) Probe_in->Detector Signal Detected Cmpd_in Internalized Conjugate Transport->Probe_in Transport->Cmpd_in

Caption: Principle of the competitive fatty acid uptake assay.

Detailed Protocol: Competitive Fatty Acid Uptake

Materials:

  • Cell line known to import LCFAs (e.g., differentiated 3T3-L1 adipocytes, HepG2, Caco-2).[10]

  • Black, clear-bottom 96-well plates (poly-D-lysine coated if needed).

  • Fatty Acid Uptake Assay Kit (containing a fluorescent fatty acid probe and a quencher, e.g., from Abcam ab287857 or Sigma-Aldrich MAK156).[10][11]

  • Serum-free, phenol red-free culture medium.

  • Test conjugate and a known inhibitor of FA transport (positive control).

Procedure:

  • Cell Seeding & Differentiation: Seed cells in a 96-well plate. If using 3T3-L1 cells, follow a standard protocol to differentiate them into adipocytes.

  • Serum Starvation: Prior to the assay, gently wash the cells and replace the medium with 90 µL of serum-free, phenol red-free medium. Incubate for 1 hour at 37°C.[10] This step is crucial as serum contains fatty acids that would otherwise compete in the assay.

  • Prepare 2X Uptake Reaction Mix:

    • In FA Uptake Assay Buffer, prepare a 2X solution of the fluorescent fatty acid probe and the extracellular quencher according to the kit manufacturer's instructions.[10]

    • Create different versions of this mix: one with vehicle (DMSO), one with a positive control inhibitor, and several containing serial dilutions of your test conjugate.

  • Initiate Uptake: Warm the plate and the 2X Uptake Reaction Mixes to 37°C. Add 100 µL of the appropriate mix to each well.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure fluorescence (e.g., Ex/Em = 488/523 nm) from the bottom of the plate every 30-60 seconds for at least 30-60 minutes.[10][12]

Data Analysis:

  • For each well, plot Relative Fluorescence Units (RFU) against time.

  • The initial, linear portion of this curve represents the rate of uptake. Calculate the slope (V = ΔRFU / Δt) for each condition.

  • Normalize the uptake rates by expressing them as a percentage of the rate observed in the vehicle control wells.

  • Plot the % uptake rate against the log of the conjugate concentration to determine if uptake is inhibited in a dose-dependent manner.

Advanced Application: Target Engagement Assay

Rationale: Once cellular entry is confirmed, the next logical step is to determine if the conjugate engages its intended intracellular target. The specific assay will depend entirely on the nature of the conjugated payload. Here, we provide a protocol for a hypothetical scenario where the conjugate is designed to inhibit Fatty Acid Synthase (FASN) , a key enzyme in de novo lipogenesis that is often overexpressed in cancer cells.[13][14] The assay measures the incorporation of a radiolabeled precursor into newly synthesized lipids.[15]

De Novo Lipogenesis Pathway & FASN Inhibition

FASN_Pathway cluster_cytosol Cytosol cluster_measurement Measurement Acetate [14C]-Acetate (Radiolabel) AcetylCoA [14C]-Acetyl-CoA Acetate->AcetylCoA FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN Lipids [14C]-Palmitate & Other Lipids FASN->Lipids Scintillation Liquid Scintillation Counting Lipids->Scintillation Quantify Radioactivity Inhibitor Test Conjugate (FASN Inhibitor) Inhibitor->FASN Inhibition

Caption: Measuring FASN activity via [14C]-Acetate incorporation into lipids.

Detailed Protocol: Cellular FASN Activity Assay

Materials:

  • Cell line with active de novo lipogenesis (many cancer cell lines, e.g., SK-BR-3, PC-3).

  • [¹⁴C]-Acetic Acid, sodium salt.

  • Test conjugate and a known FASN inhibitor (e.g., Orlistat).

  • Cell lysis buffer (e.g., RIPA buffer).

  • Organic solvents: Chloroform, Methanol.

  • Liquid scintillation cocktail and vials.

Procedure:

  • Cell Culture & Treatment: Plate cells in 6-well plates. Once they reach ~70-80% confluency, replace the medium with fresh medium containing the test conjugate at various non-cytotoxic concentrations. Include vehicle and positive controls. Incubate for a period sufficient to allow target engagement (e.g., 12-24 hours).

  • Radiolabeling: Add [¹⁴C]-acetate to each well (e.g., to a final concentration of 1 µCi/mL) and incubate for an additional 2-4 hours.

  • Cell Harvest: Aspirate the medium, wash the cells twice with ice-cold PBS, and lyse the cells directly in the well with lysis buffer.

  • Lipid Extraction (Folch Method):

    • Transfer the cell lysate to a glass tube.

    • Add chloroform and methanol in a 2:1 ratio (Chloroform:Methanol) to the lysate volume. Vortex thoroughly.

    • Centrifuge to separate the phases. The lower organic phase contains the lipids.

  • Quantification:

    • Carefully transfer the lower organic phase to a liquid scintillation vial.

    • Allow the solvent to evaporate completely in a fume hood or under a stream of nitrogen.

    • Add scintillation cocktail to the vial, mix, and measure the radioactivity (counts per minute, CPM) in a scintillation counter.

Data Analysis:

  • Normalize the CPM values to the total protein concentration of the corresponding cell lysate (determined by a BCA or Bradford assay).

  • Express the normalized FASN activity as a percentage of the vehicle-treated control.

  • Plot the % FASN activity against the log of the conjugate concentration to assess dose-dependent inhibition.

Conclusion

The protocols detailed in this application note provide a robust, multi-tiered strategy for the initial in vitro characterization of 16-tert-butoxy-16-oxohexadecanoate conjugates. By systematically assessing cytotoxicity, quantifying cellular uptake, and measuring target engagement, researchers can build a comprehensive profile of their novel compounds. This integrated approach, grounded in the scientific rationale for each step, enables the efficient identification and validation of promising candidates for further development. The specific assays can and should be adapted based on the unique properties of the conjugated payload and the biological question being addressed.

References

  • Wang Q (2024) Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. J Cell Mol Pharmacol 8: 238.
  • El-Awady, R., et al. (2011). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. PLoS ONE 6(8): e23844. [Link]

  • Sebestyén, Z., et al. (2017). Role of Cytotoxicity Experiments in Pharmaceutical Development. IntechOpen. [Link]

  • Slepicka, P. F., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Rodrigues, J. G., et al. (2023). Click-chemistry-based protocol to quantitatively assess fatty acid uptake by Mycobacterium tuberculosis in axenic culture and inside mouse macrophages. STAR Protocols. [Link]

  • Stahl, A., et al. (2014). Measurement of long-chain fatty acid uptake into adipocytes. Methods in Enzymology. [Link]

  • Li, H., et al. (2005). Real-time quantification of fatty acid uptake using a novel fluorescence assay. Journal of Lipid Research. [Link]

  • GetChem Co., Ltd. 16-(Tert-butoxy)-16-oxohexadecanoic acid CAS 843666-27-3. Product Page. [Link]

  • National Center for Biotechnology Information. 16-tert-Butoxy-16-oxohexadecanoate. PubChem Compound Summary for CID 71407092. [Link]

  • PharmaCompass. 16-(tert-butoxy)-16-oxohexadecanoicacid. Drug Information Page. [Link]

  • Li, S., et al. (2014). Development and validation of a high-throughput screening assay for human long-chain fatty acid transport proteins 4 and 5. Journal of Biomolecular Screening. [Link]

  • Dubikovskaya, E., et al. (2014). Measurement of Long-Chain Fatty Acid Uptake into Adipocytes. ResearchGate. [Link]

  • Ung, T., et al. (2015). A Cellular Assay for Inhibitors of the Fatty Acid Biosynthetic Pathway Using Scintillating Microplates. ASSAY and Drug Development Technologies. [Link]

  • Dubikovskaya, E., et al. (2014). Chapter Seven - Measurement of Long-Chain Fatty Acid Uptake into Adipocytes. eScholarship, University of California. [Link]

  • Zhang, J., et al. (2025). Targeting fatty acid synthase for cancer drug discovery: Retrospective analyses and outlook. Pharmacological Research. [Link]

  • Wang, D., et al. (2026). Long-Chain Fatty Acids Inhibit Myeloid-Derived Suppressor Cells to Delay Tumor Progression. International Journal of Molecular Sciences. [Link]

  • Techasen, A., et al. (2021). Targeting Fatty Acid Synthase Modulates Metabolic Pathways and Inhibits Cholangiocarcinoma Cell Progression. International Journal of Molecular Sciences. [Link]

  • Johnson, C. A., et al. (2019). Genetically-encoded sensors to detect fatty acid production and trafficking. Henry Ford Health Scholarly Commons. [Link]

  • Kono, T., et al. (2023). Fatty acid-mediated signaling as a target for developing type 1 diabetes therapies. Expert Opinion on Therapeutic Targets. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Acidic Cleavage of t-Butyl 16-Oxohexadecanoate

Welcome to the technical support center for the acidic cleavage of t-butyl 16-oxohexadecanoate. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the acidic cleavage of t-butyl 16-oxohexadecanoate. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for optimizing this critical deprotection step. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My t-butyl ester cleavage is sluggish or incomplete. What are the primary factors to investigate?

A1: Incomplete cleavage is a frequent issue, often stemming from suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

  • Acid Strength and Concentration: The choice of acid is paramount. Trifluoroacetic acid (TFA) is the most common and effective reagent for t-butyl ester deprotection, typically used in concentrations ranging from 20-50% (v/v) in a solvent like dichloromethane (DCM).[1][2] If the reaction is slow, consider increasing the TFA concentration. For particularly stubborn substrates, neat TFA can be employed.[2]

  • Reaction Time: Monitor the reaction progress closely using analytical techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or ¹H NMR.[3][4] The disappearance of the t-butyl proton signal, a characteristic singlet around 1.4 ppm in ¹H NMR, is a reliable indicator of reaction completion.[3] Long-chain substrates like 16-oxohexadecanoate might require longer reaction times due to steric hindrance.

  • Temperature: Most t-butyl ester deprotections proceed efficiently at room temperature (20-25 °C).[5][6] If the reaction is slow, gentle warming may be an option, but this should be done cautiously as it can increase the likelihood of side reactions.[7]

  • Reagent Quality: The purity and age of the acid are critical. Degraded or old TFA can be less effective. Always use a fresh bottle of high-purity TFA for consistent results.[3]

Q2: I'm observing significant side product formation. What are the likely causes and how can I mitigate them?

A2: The primary culprit for side product formation is the generation of a reactive t-butyl cation during the cleavage process.[3] This carbocation is a potent electrophile and can lead to unwanted alkylation of other functional groups within your molecule or the solvent.

  • Alkylation by t-Butyl Cations: The t-butyl cation can react with any nucleophilic sites on your molecule. In the case of 16-oxohexadecanoate, the ketone carbonyl is relatively stable, but other sensitive functionalities could be problematic.

  • The Role of Scavengers: To prevent unwanted alkylation, the addition of "scavengers" to the reaction mixture is crucial.[3] Scavengers are nucleophilic compounds that trap the t-butyl cations before they can react with your product.[3]

    • Triisopropylsilane (TIS): A highly effective scavenger for carbocations.[3]

    • Water: Can also act as a scavenger by reacting with the t-butyl cation to form t-butanol.[3]

    • Thiophenol: Another effective scavenger.[8]

A common and effective scavenger cocktail is a mixture of TFA, TIS, and water.[3] The t-butyl cation can also react with the trifluoroacetate anion to form t-butyl trifluoroacetate, which is also a potential alkylating agent.[8] Scavengers are also effective at destroying this byproduct.[8]

Q3: What are the best analytical methods for monitoring the deprotection of t-butyl 16-oxohexadecanoate?

A3: Real-time reaction monitoring is essential for optimizing conditions and ensuring complete conversion. Here are the recommended techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantitative monitoring.[1] You can track the disappearance of the starting material (t-butyl ester) and the appearance of the carboxylic acid product.[1]

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective qualitative method. The product, 16-oxohexadecanoic acid, is significantly more polar than the starting t-butyl ester. This will be evident as a lower Rf value on a normal-phase silica TLC plate.[4]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR provides clear evidence of deprotection. The most indicative change is the disappearance of the singlet corresponding to the nine protons of the t-butyl group, which typically appears around δ 1.4 ppm.[3]

Q4: Are there milder alternatives to TFA for cleaving the t-butyl ester of 16-oxohexadecanoate, especially if other acid-sensitive groups are present?

A4: Yes, several milder acidic conditions can be employed when TFA is too harsh for other functional groups in the molecule.

  • Aqueous Phosphoric Acid (H₃PO₄): An 85% aqueous solution of phosphoric acid is a greener and milder alternative that can effectively cleave t-butyl esters, often with high selectivity.[9][10]

  • Formic Acid: Formic acid can also be used for t-butyl ester deprotection and is particularly suitable for substrates sensitive to stronger acids.[11][12]

  • Lewis Acids (e.g., Zinc Bromide - ZnBr₂): Lewis acids can offer a different selectivity profile. ZnBr₂ in a solvent like dichloromethane can chemoselectively deprotect t-butyl esters.[9][13]

It's important to note that while the ketone in 16-oxohexadecanoate is generally stable, very harsh acidic conditions could potentially promote side reactions. Therefore, starting with milder conditions and gradually increasing the acid strength is a prudent approach.

Q5: I'm having trouble isolating the final 16-oxohexadecanoic acid product after cleavage. What are some effective work-up and purification strategies?

A5: The work-up procedure is critical for obtaining a pure product.

  • Removal of Acid: After the reaction is complete, the volatile acid (like TFA) and solvent (like DCM) are typically removed under reduced pressure using a rotary evaporator.[7][14] Co-evaporation with a solvent like toluene can help to ensure the complete removal of residual TFA.[14]

  • Aqueous Work-up: For non-volatile acids like phosphoric acid, an aqueous work-up is necessary. The reaction mixture is diluted with an organic solvent and washed with water, followed by a saturated sodium bicarbonate solution to neutralize the acid.[7]

  • Purification:

    • Precipitation/Crystallization: Since 16-oxohexadecanoic acid is a long-chain carboxylic acid, it may be possible to precipitate or crystallize it from the crude mixture. Adding the concentrated crude product to a cold non-polar solvent like diethyl ether or hexanes can induce precipitation.[3]

    • Column Chromatography: If precipitation is not effective, purification by silica gel column chromatography is a standard method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a solvent like ethyl acetate, is typically effective. The presence of a small amount of acetic or formic acid in the eluent can help to prevent tailing of the carboxylic acid product on the silica gel.

Experimental Protocols

Protocol 1: Standard TFA-Mediated Deprotection
  • Dissolve the t-butyl 16-oxohexadecanoate in dichloromethane (DCM) (e.g., 0.1 M concentration).

  • To the stirred solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[1]

  • Stir the reaction mixture at room temperature (20-25 °C).[5]

  • Monitor the reaction progress by TLC or HPLC at regular intervals (e.g., 30 min, 1h, 2h).[1]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[7]

  • Co-evaporate the residue with toluene (2 x 10 mL) to remove residual TFA.[14]

  • Purify the crude 16-oxohexadecanoic acid by precipitation or column chromatography.

Protocol 2: Deprotection with Scavengers
  • Dissolve the t-butyl 16-oxohexadecanoate in DCM.

  • Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/H₂O (e.g., 95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the substrate solution.

  • Stir at room temperature and monitor the reaction as described in Protocol 1.

  • Proceed with the work-up and purification as outlined above.

Data Summary

AcidTypical ConcentrationSolventTemperature (°C)Typical Reaction TimeNotes
Trifluoroacetic Acid (TFA) 20-95% (v/v)[6]Dichloromethane (DCM)[6]20-25[6]1-4 hours[1]Most common method; scavengers are often recommended.[3]
Hydrochloric Acid (HCl) 4M[6]Dioxane, Acetic Acid[6]20-25[6]VariableA classic and effective method.
Aqueous Phosphoric Acid (H₃PO₄) 85 wt%[6]None or co-solvent25-50[6]2-24 hours[6]A milder, environmentally benign alternative.[9]
Formic Acid 85-95%None or co-solventRoom TemperatureVariableSuitable for more acid-sensitive substrates.[11]
Zinc Bromide (ZnBr₂) ExcessDichloromethane (DCM)Room TemperatureVariableA Lewis acid alternative with different selectivity.[9]

Visualizing the Process

Mechanism of Acidic Cleavage

The deprotection of a t-butyl ester proceeds via an acid-catalyzed elimination mechanism.[5]

Acidic Cleavage Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation cluster_step3 Step 3: Deprotonation t_butyl_ester t-Butyl 16-Oxohexadecanoate H_plus H+ t_butyl_ester->H_plus protonated_ester Protonated Ester carboxylic_acid 16-Oxohexadecanoic Acid protonated_ester->carboxylic_acid Cleavage protonated_ester->carboxylic_acid t_butyl_cation t-Butyl Cation protonated_ester->t_butyl_cation H_plus->protonated_ester isobutylene Isobutylene (gas) t_butyl_cation->isobutylene -H+ H_plus_regenerated H+

Caption: Mechanism of t-butyl ester acidic cleavage.

Troubleshooting Workflow

A logical workflow can help diagnose and solve common issues encountered during the cleavage reaction.

Troubleshooting Workflow start Start Deprotection Reaction monitor Monitor Reaction (TLC, HPLC, NMR) start->monitor incomplete Incomplete Reaction? monitor->incomplete side_products Side Products Observed? incomplete->side_products No increase_time Increase Reaction Time incomplete->increase_time Yes add_scavengers Add Scavengers (TIS, H2O) side_products->add_scavengers Yes complete Reaction Complete side_products->complete No increase_time->monitor increase_acid Increase Acid Concentration increase_time->increase_acid increase_acid->monitor check_reagent Use Fresh Reagents increase_acid->check_reagent check_reagent->monitor add_scavengers->monitor milder_conditions Consider Milder Acid (H3PO4, Formic Acid) add_scavengers->milder_conditions milder_conditions->monitor

Caption: Troubleshooting workflow for t-butyl ester cleavage.

References

  • ACS Green Chemistry Institute. (n.d.). Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • ResearchGate. (2015). How can I deprotect esters using TFA? ResearchGate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. Retrieved from [Link]

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. Retrieved from [Link]

  • Li, B., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]

  • O'Brien, P. (2015). Selective Protection of Secondary Alcohols by Using Formic Acid as a Mild and Efficient Deprotection Reagent for Primary tert-Butyldimethylsilyl Ethers. ResearchGate. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Yajima, H., & Kiso, Y. (1974). SELECTIVE CLEAVAGE OF N-t-BUTOXYCARBONYL PROTECTING GROUP. Chemistry Letters, 3(3), 275-278. Retrieved from [Link]

  • Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045-9050. Retrieved from [Link]

  • Kaul, R., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-6133. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Peptide Aggregation in 16-tert-butoxy-16-oxohexadecanoate Formulations

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals troubleshoot the unique biophysical challenges associated with C16-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals troubleshoot the unique biophysical challenges associated with C16-lipidated peptides.

Conjugating a 16-tert-butoxy-16-oxohexadecanoate moiety (often via a γ-glutamate spacer) is a proven strategy for extending the half-life of peptide therapeutics like GLP-1 analogues[1]. However, the strong hydrophobicity of this C16 fatty acid chain drives amphiphilic self-assembly. While functional micellization is expected, slight environmental deviations can trigger catastrophic off-pathway oligomerization and amyloid fibrillation[2].

This guide provides field-proven insights, self-validating protocols, and the mechanistic causality required to stabilize your formulations.

PART 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why does my C16-lipidated peptide rapidly form insoluble aggregates when adjusting the formulation pH near neutral (pH 7.0 - 7.5)? Root Cause & Causality: C16-lipidated peptides exhibit highly pH-dependent aggregation kinetics. At pH > 8.0, the peptide typically forms stable, functional micelle-like octamers with a hydrodynamic radius ( Rh​ ) of approximately 2.3 nm[1]. However, as the pH drops toward 7.5, the electrostatic repulsion between the peptide backbones decreases. This reduction in charge allows the hydrophobic interactions of the 16-oxohexadecanoate chains to dominate, driving the equilibrium away from functional micelles and toward off-pathway, low-molecular-weight oligomers[3]. These off-pathway oligomers act as highly efficient nuclei for rapid amyloid fibrillation[4]. Corrective Action: Formulate at a pH offset from this kinetic switch-point. For most C16-lipidated GLP-1 analogues, maintaining a pH of 8.0–8.2 prevents the formation of off-pathway oligomeric seeds[3].

Q2: How can I differentiate between functional micellar self-assembly and deleterious amyloid aggregation? Root Cause & Causality: Because the 16-tert-butoxy-16-oxohexadecanoate group imparts surfactant-like properties, the peptide naturally self-assembles into micelles (aggregation number m=5−8 ) above its critical micelle concentration (CMC), which is extremely low (~1 µM)[1][5]. This is a functional, reversible state. Deleterious aggregation, conversely, involves an irreversible structural conversion into cross-β-sheet fibrils[3]. Corrective Action: Do not rely solely on visual inspection or simple light scattering, as both states scatter light. Employ an orthogonal approach: Use Size-Exclusion Chromatography (SEC) to confirm the molecular weight of the oligomer (functional octamers are ~30 kDa)[1], and run a Thioflavin T (ThT) fluorescence assay. ThT specifically intercalates into cross-β-sheet structures, leaving functional micelles undetected[2][3].

Q3: What excipients are most effective at stabilizing the C16-lipid moiety against hydrophobic collapse? Root Cause & Causality: The long hydrocarbon chain of the hexadecanoate group can interact non-covalently with adjacent peptide chains or hydrophobic interfaces (e.g., stainless steel manufacturing equipment, air-water interfaces). This induces conformational shifts that expose the peptide backbone, initiating fibrillation[2]. Corrective Action: Introduce co-solvents that disrupt aberrant hydrophobic contacts without denaturing the peptide. Phenolic preservatives (e.g., phenol or m-cresol) are highly effective; they intercalate into the hydrophobic micellar core formed by the C16 chains, stabilizing the functional oligomeric state and increasing the activation energy required for fibril nucleation.

PART 2: Quantitative Aggregation Matrix

The following table summarizes the quantitative impact of key formulation variables on the physical stability of 16-tert-butoxy-16-oxohexadecanoate modified peptides.

Formulation VariableFunctional State / ImpactQuantitative MetricMechanistic Action
pH 8.0 - 8.2 Stable Micellar Octamer Rh​=2.3±0.1 nm; MW ≈30 kDaOptimal electrostatic repulsion maintains functional oligomers[1].
pH 7.0 - 7.5 Off-Pathway OligomerizationDecreased tlag​ (rapid fibrillation)Reduced charge allows C16-lipid hydrophobic collapse[3].
Peptide Conc. > CMC Micelle FormationCMC ≈1 µMAmphiphilic self-assembly driven by the C16 moiety[1][5].
Agitation / Shear Accelerated Fibrillation >50% loss of monomer at 48hAir-water interface exposure unfolds α-helical structures[4].
Phenol / m-Cresol Stabilized OligomerIncreased tlag​ by >300% Excipient intercalation into the hydrophobic lipid core.
PART 3: Self-Validating Experimental Protocols
Protocol A: Self-Validating Thioflavin T (ThT) Kinetics Assay for Fibrillation

Expertise Note: This protocol is designed to continuously monitor the transformation of C16-lipidated peptide micelles into amyloid fibrils. It is self-validating because it incorporates specific controls to rule out false positives from dye precipitation and false negatives from inactive dye.

  • Reagent Preparation: Dissolve ThT in double-distilled water to a 1 mM stock. Critical Step: Filter through a 0.22 µm PES syringe filter. Causality: Unfiltered ThT contains insoluble dye particles that artificially inflate baseline fluorescence and scattering.

  • Sample Preparation: Dilute the lipidated peptide to your working concentration (e.g., 100 µM) in the target buffer (e.g., 10 mM Tris/ClO4, pH 8.0)[1].

  • Plate Loading: In a 96-well black, clear-bottom microplate, mix 190 µL of the peptide sample with 10 µL of the ThT stock (final ThT = 50 µM).

  • Self-Validation Controls:

    • Positive Control: 100 µM of mechanically agitated (pre-fibrillated) peptide + 50 µM ThT. (Validates ThT binding efficacy).

    • Negative Control: Formulation buffer + 50 µM ThT. (Establishes baseline noise and proves the buffer does not auto-fluoresce).

  • Incubation & Measurement: Seal the plate with a non-binding optical film. Incubate at 37°C in a fluorescence microplate reader. Read fluorescence every 10 minutes (Ex: 440 nm, Em: 480 nm) with 5 seconds of orbital shaking before each read. Causality: Shaking simulates the shear stress experienced during manufacturing and transport, accelerating nucleation[3].

  • Data Analysis: Plot fluorescence intensity vs. time to extract the lag time ( tlag​ ) and half-time of aggregation ( t1/2​ ) using a standard sigmoidal fit[3].

Protocol B: SEC-MALS/DLS Workflow for Oligomeric State Characterization

Expertise Note: Standard SEC calibration curves fail for lipidated peptides because their surfactant-like structures do not correlate with the hydrodynamic radii of globular protein standards[4]. This protocol uses Multi-Angle Light Scattering (MALS) for absolute molecular weight determination.

  • System Suitability: Inject a BSA standard to verify MALS laser alignment and DLS scattering intensity before running precious samples.

  • Equilibration: Equilibrate a high-resolution SEC column (e.g., Superdex 75) with the target formulation buffer at 0.5 mL/min.

  • Sample Injection: Inject 50 µL of the lipidated peptide formulation. Critical Step: Ensure the injection concentration is >50 µM. Causality: The CMC of these peptides is ~1 µM[1]. Injecting near the CMC will cause the micelles to dissociate into monomers as they dilute on the column, yielding inaccurate oligomeric sizing.

  • Detection & Calculation: Route the eluent through UV (280 nm), MALS, and inline DLS detectors. Use the MALS software to calculate the absolute molecular weight of the eluting peak. Divide this by the monomeric molecular weight to determine the aggregation number ( m ). Expect m=5−8 for stable C16-lipidated formulations[5].

PART 4: Mechanistic Visualization

AggregationPathway Monomer C16-Lipidated Peptide Monomer (< 1 µM) Micelle Functional Micelle (m = 5-8, Rh ~2.3 nm) Monomer->Micelle Concentration > CMC Optimal pH (8.0-8.2) OffPathway Off-Pathway Oligomer (pH ~7.5 stress) Monomer->OffPathway Electrostatic Repulsion Drop Hydrophobic Collapse Fibril Amyloid Fibril (Cross-β-sheet) Micelle->Fibril Shear Stress / Long-term Instability OffPathway->Fibril Nucleation & Elongation

Pathway of C16-lipidated peptide self-assembly vs. amyloid fibrillation based on formulation pH.

References[1] Title: Transformation of Oligomers of Lipidated Peptide Induced by Change in pH

Source: uncw.edu URL: 2] Title: Effect of Lipidation on the Structure, Oligomerization, and Aggregation of Glucagon-like Peptide 1 Source: nih.gov URL: 5] Title: Self-Assembly of a Therapeutic Peptide Surfactant: A Small-Angle X-ray Scattering Study Source: acs.org URL: 3] Title: Factors affecting the physical stability (aggregation) of peptide therapeutics Source: royalsocietypublishing.org URL: 4] Title: Glucagon-like peptide 1 aggregates into low-molecular-weight oligomers off-pathway to fibrillation Source: nih.gov URL:

Sources

Troubleshooting

Technical Support Center: Optimizing 16-tert-Butoxy-16-oxohexadecanoate Conjugation

Welcome to the Technical Support Center for advanced peptide lipidation. The conjugation of 16-tert-butoxy-16-oxohexadecanoate (the mono-tert-butyl ester of hexadecanedioic acid) to a peptide backbone—typically via the ε...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced peptide lipidation. The conjugation of 16-tert-butoxy-16-oxohexadecanoate (the mono-tert-butyl ester of hexadecanedioic acid) to a peptide backbone—typically via the ε-amino group of a lysine residue—is a critical and notoriously difficult step in the synthesis of GLP-1 receptor agonists like liraglutide and semaglutide[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome steric hindrance, lipid aggregation, and coupling inefficiencies.

Process Workflow

Workflow N1 1. Mtt Deprotection (1% TFA in DCM) N2 2. Primary Coupling (DIC/OxymaPure) N1->N2 N3 3. Kaiser Test (Self-Validation) N2->N3 N4 4. Secondary Coupling (HATU/DIPEA) N3->N4 If Positive (Incomplete) N5 5. Global Cleavage (TFA/TIS/H2O) N3->N5 If Negative (Complete) N4->N5

Workflow for 16-tert-butoxy-16-oxohexadecanoate conjugation with self-validating checkpoints.

Troubleshooting & FAQs

Q: Why does the conjugation of 16-tert-butoxy-16-oxohexadecanoate frequently stall at 70-80% completion, even when using strong reagents like HATU? A: The failure is rarely due to the reagent's theoretical reactivity, but rather the physical chemistry of the system. Long peptides and hydrophobic lipid chains are highly prone to intermolecular aggregation via hydrophobic interactions and hydrogen bonding[2]. This aggregation collapses the resin pores, physically shielding the reactive amine. Furthermore, while HATU is highly reactive, using it in excess on a sterically hindered, slow-reacting amine can lead to guanidinylation—a side reaction where the uronium salt permanently caps the unprotected N-terminal or side-chain amine, halting any further chain elongation[3].

Q: How should I choose between DIC/OxymaPure and HATU/DIPEA for this specific lipidation step? A: You should leverage their distinct reaction kinetics rather than choosing just one.

  • DIC/OxymaPure generates a highly reactive oxime ester. It is less structurally bulky than uronium salts and does not cause guanidinylation[4]. It is the optimal choice for the first prolonged coupling step.

  • HATU/DIPEA reacts much faster but carries a higher epimerization and capping risk[3]. It should be reserved for a rapid second coupling to drive the reaction to absolute completion. Comparative data shows that using Oxyma/DIC largely improves the content of the target molecules in the final crude materials for aggregating sequences[5].

Q: What is the most effective strategy if a single coupling is insufficient? A: Implement an orthogonal double-coupling strategy . Synthesizing difficult sequences by using DIC/OxymaPure for the first coupling, followed immediately by HATU/DIPEA for the second coupling, completely eliminates significant impurities and drastically improves overall crude purity[4].

Quantitative Reagent Comparison

Selecting the right reagent requires balancing reactivity against the risk of side reactions. The table below summarizes the performance of common coupling systems specifically for bulky lipid conjugations.

Coupling SystemRelative ReactivityEpimerization RiskGuanidinylation RiskByproduct SolubilityMechanistic Note
DIC / OxymaPure HighVery LowNoneHigh (in DMF)Urea byproduct remains soluble, ideal for Solid Phase Peptide Synthesis (SPPS)[3].
HATU / DIPEA Very HighModerateHigh (if excess)HighPreferred for rapid protocols but must be strictly stoichiometrically controlled[3].
HBTU / DIPEA ModerateModerateHighHighBenzotriazole-based; less efficient than HATU for sterically hindered lipids[6].
DCC / HOBt ModerateLowNoneLow (Precipitates)Dicyclohexylurea (DCU) is insoluble in organic solvents; inappropriate for resin-based SPPS[3].

Self-Validating Conjugation Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system. You will not proceed to the next chemical step without empirical confirmation of the previous step's success.

Phase 1: Preparation & Deprotection

  • Resin Swelling: Swell the Fmoc-Lys(Mtt)-peptide-resin in Dichloromethane (DCM) for 30 minutes to maximize pore expansion.

  • Mtt Removal: Treat the resin with 1% Trifluoroacetic acid (TFA) and 1% Triisopropylsilane (TIS) in DCM (v/v). Wash and repeat until the characteristic yellow color of the Mtt cation is no longer visible in the flow-through.

  • Validation Check (Kaiser Test): Extract a few resin beads and perform a Kaiser test. A deep blue color confirms the successful exposure of the primary ε-amino group.

Phase 2: Primary Coupling (Kinetically Controlled) 4. Activation: In a separate vial, dissolve 4.0 equivalents of 16-tert-butoxy-16-oxohexadecanoic acid and 4.0 eq of OxymaPure in minimal DMF. Add 4.0 eq of DIC. Stir for 5 minutes to generate the active ester. 5. Conjugation: Add the activated lipid mixture to the resin. Agitate gently for 60–90 minutes at room temperature. 6. Validation Check (Kaiser Test): Wash the resin thoroughly. Perform a Kaiser test. If the beads are colorless, the coupling is complete (proceed to cleavage). If the beads are slightly blue or purple, steric hindrance has stalled the reaction. Proceed immediately to Phase 3.

Phase 3: Secondary Coupling (Thermodynamically Driven) 7. Orthogonal Activation: Prepare 4.0 eq of the lipid, 4.0 eq of HATU, and 8.0 eq of DIPEA (or sym-collidine) in DMF[5]. 8. Scavenging: Add the highly reactive mixture to the resin and agitate for exactly 30 minutes. Do not exceed this time to prevent side reactions. 9. Final Validation: Perform a final Kaiser test. The beads must be completely colorless. Wash extensively with DMF and DCM before proceeding to global cleavage.

Diagnostic Decision Tree

Troubleshooting Start Lipidation Stalled (<80% Conversion) CheckSolubility Is the C16-lipid fully dissolved in DMF? Start->CheckSolubility SolubleNo No: Lipid Aggregation CheckSolubility->SolubleNo Visual Check SolubleYes Yes: Steric Hindrance CheckSolubility->SolubleYes Clear Solution Action1 Use Cosolvent System (50:50 DMF:DCM or NMP) SolubleNo->Action1 Action2 Switch to Orthogonal HATU/DIPEA Coupling SolubleYes->Action2

Decision tree for troubleshooting stalled C16-lipid conjugation during solid-phase synthesis.

References

  • [4] Peptide library synthesis: using two different coupling reagents to improve overall crude purity. Biotage. URL: [Link]

  • [3] Coupling Reagents. Aapptec Peptides. URL: [Link]

  • [5] Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences. European Peptide Society and John Wiley & Sons / ResearchGate. URL: [Link]

  • [1] A two-step method preparation of semaglutide through solid-phase synthesis and inclusion body expression. Protein Expression and Purification / ResearchGate. URL: [Link]

  • [2] PROCESS FOR THE MANUFACTURE OF GLP-1 ANALOGUES - EP 3864032 B1. European Patent Office. URL:

Sources

Reference Data & Comparative Studies

Validation

Analytical Strategies for PROTAC Linkers: LC-MS Characterization of 16-tert-butoxy-16-oxohexadecanoate

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Content Type: Product Comparison & Methodological Guide Executive Summary The development of Proteolysis Targeting Chimeras (PROT...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Content Type: Product Comparison & Methodological Guide

Executive Summary

The development of Proteolysis Targeting Chimeras (PROTACs) and Lipid Nanoparticles (LNPs) relies heavily on precisely engineered aliphatic linkers. 16-tert-butoxy-16-oxohexadecanoate (the mono-tert-butyl ester of hexadecanedioic acid) has emerged as a premium intermediate, offering orthogonal protection that enables the asymmetric, step-wise synthesis of heterobifunctional degraders.

However, characterizing this molecule via Liquid Chromatography-Mass Spectrometry (LC-MS) presents unique challenges. Due to its structural complexity and the lability of the tert-butyl group, analysts frequently encounter analytical artifacts such as in-source fragmentation (ISF) and peak splitting [1]. This guide objectively compares the LC-MS performance of 16-tert-butoxy-16-oxohexadecanoate against common alternative linkers and provides a self-validating, step-by-step protocol for its robust quantification.

The Causality of LC-MS Behavior: Why the Tert-Butyl Ester is Labile

As a Senior Application Scientist, I frequently see methods fail because analysts treat PROTAC intermediates like traditional small molecules. The tert-butyl ester group is highly susceptible to acid-catalyzed thermal degradation.

The Mechanism of In-Source Fragmentation (ISF): During Electrospray Ionization (ESI), standard mobile phases often contain 0.1% Formic Acid (pH ~2.7). As the ESI droplets undergo desolvation at high source temperatures (typically >300°C), the localized acid concentration spikes. This environment catalyzes the cleavage of the tert-butyl ester, forming a stable tert-butyl carbocation that rapidly loses a proton to become isobutylene gas ( Δm/z = -56 Da)[2]. Consequently, the mass spectrometer registers a false high abundance of the deprotected hexadecanedioic acid, skewing quantitative accuracy and complicating metabolite identification [3].

To mitigate this, causality dictates our experimental choices : we must shift from acidic modifiers to neutral/alkaline buffers (e.g., 10 mM Ammonium Acetate) and lower the ESI capillary temperature to preserve the intact [M−H]− precursor ion.

Product Comparison: Linker Alternatives in LC-MS

When designing a PROTAC synthesis workflow, selecting the right linker impacts not only the biological efficacy (e.g., cell permeability and ternary complex formation) but also the analytical tractability[4]. Below is a comparative analysis of 16-tert-butoxy-16-oxohexadecanoate against two standard alternatives.

Table 1: Comparative LC-MS Performance & Physicochemical Profiles
Feature16-tert-butoxy-16-oxohexadecanoate (Premium)Hexadecanedioic Acid (Alternative 1)t-Boc-N-amido-PEG4-acid (Alternative 2)
Structural Class Mono-protected aliphatic lipidUnprotected symmetrical aliphaticMono-protected PEGylated
Synthetic Utility Excellent: Enables asymmetric, step-wise PROTAC synthesis.Poor: Yields statistical mixtures due to symmetry.Excellent: High flexibility, orthogonal protection.
Lipophilicity (LogP) High (~5.8)Moderate (~4.5)Low (~1.2)
Optimal MS Ionization Negative ESI [M−H]− (m/z 341.3)Negative ESI [M−H]− (m/z 285.2)Positive ESI [M+H]+
In-Source Fragmentation High Risk: Loss of isobutylene (-56 Da) requires soft ESI tuning.Low Risk: Highly stable in ESI source.Moderate Risk: Loss of Boc group (-100 Da).
Chromatographic Retention Strong (Requires high % organic on C18, e.g., >80% MeCN)ModerateWeak (Elutes early, requires HILIC or C8)

Verdict: While 16-tert-butoxy-16-oxohexadecanoate offers superior synthetic control for hydrophobic PROTACs compared to unprotected hexadecanedioic acid, it demands a highly optimized, "soft" LC-MS method to prevent the analytical artifact of isobutylene loss.

Visualizing the Analytical Pathways

To successfully characterize this molecule, analysts must understand both the optimization workflow and the specific fragmentation pathways.

Workflow N1 Sample Prep (Cold MTBE Extraction) N2 RP-LC Separation (C18, pH 7.4 Buffer) N1->N2 N3 ESI-MS Tuning (Negative Mode) N2->N3 N4 High Temp (>300°C) High ISF (-56 Da) N3->N4 Suboptimal N5 Low Temp (<250°C) Intact Precursor N3->N5 Optimized

Caption: LC-MS method optimization workflow to minimize in-source fragmentation (ISF).

Fragmentation A 16-tert-butoxy-16-oxohexadecanoate [M-H]- m/z 341.3 B In-Source Decay / CID Loss of Isobutylene (-56 Da) A->B C Hexadecanedioate Fragment m/z 285.2 B->C D CID Fragmentation Loss of H2O (-18 Da) C->D E m/z 267.2 D->E

Caption: Fragmentation pathway of 16-tert-butoxy-16-oxohexadecanoate in negative ESI mode.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By utilizing a neutral mobile phase and monitoring both the intact mass and the specific -56 Da transition, analysts can instantly verify if their ESI source is too harsh.

Step 1: Sample Preparation
  • Extraction: Dissolve 16-tert-butoxy-16-oxohexadecanoate in cold LC-MS grade Methanol/Methyl tert-butyl ether (MTBE) (1:1, v/v). Causality: Cold, aprotic solvents prevent premature hydrolysis of the ester bond prior to injection.

  • Internal Standard: Spike with d31​ -palmitic acid to monitor extraction efficiency and ionization suppression.

Step 2: Liquid Chromatography (RP-LC)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~7.4). Causality: Replacing formic acid with a neutral buffer prevents acid-catalyzed cleavage of the tert-butyl group during desolvation.

  • Mobile Phase B: Acetonitrile / Isopropanol (90:10, v/v).

  • Gradient:

    • 0.0–1.0 min: 40% B

    • 1.0–5.0 min: Ramp to 95% B (Lipophilic retention)

    • 5.0–7.0 min: Hold at 95% B

    • 7.0–7.1 min: Return to 40% B

  • Flow Rate: 0.3 mL/min. Column Temperature: 40°C.

Step 3: Mass Spectrometry (ESI-MS/MS)
  • Ionization Mode: Negative Electrospray Ionization (ESI-). The free carboxylic acid at C1 readily deprotonates to yield [M−H]− at m/z 341.3 [5].

  • Source Parameters (Critical Tuning):

    • Capillary Voltage: 2.5 kV (Keep low to prevent arcing).

    • Source Temperature: 200°C (Do not exceed 250°C to prevent thermal ISF).

    • Desolvation Gas Flow: 800 L/hr.

  • MRM Transitions (Triple Quadrupole):

    • Quantifier: m/z 341.3 285.2 (Collision Energy: 15 eV). Monitors the intact precursor losing the tert-butyl group via CID.

    • Qualifier: m/z 341.3 267.2 (Collision Energy: 25 eV). Monitors further loss of water from the hexadecanedioate fragment.

  • Self-Validation Check: Monitor the MS1 full scan. If the peak at m/z 285.2 exceeds 10% of the m/z 341.3 peak in the MS1 spectrum, your source temperature or declustering potential is too high. Lower these parameters until the intact [M−H]− dominates.

References

  • AAPS Newsmagazine. "Early-Stage PROTAC Development and the Road to IND." American Association of Pharmaceutical Scientists. Available at:[Link]

  • ChemRxiv. "Linker-dependent folding rationalizes PROTAC cell permeability." ChemRxiv Preprints. Available at:[Link]

  • Waters Corporation. "A Rapid UPLC™-MS/MS Method for the Quantification of PROTACs-3-Gefitinib and Urinary Metabolites." Waters Application Notes. Available at:[Link]

  • NIH PMC. "Integrated Metabolomics and Lipidomics Analysis Reveals the Mechanism Behind the Action of Chiglitazar." National Institutes of Health. Available at:[Link]

Comparative

comparing 16-tert-butoxy-16-oxohexadecanoate vs 18-tert-butoxy-18-oxooctadecanoate linkers

The Rationale Behind Diacid Acylation in Peptide Therapeutics Native peptide therapeutics (such as insulin and GLP-1) are inherently limited by rapid renal clearance and enzymatic degradation, resulting in half-lives mea...

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Author: BenchChem Technical Support Team. Date: April 2026

The Rationale Behind Diacid Acylation in Peptide Therapeutics

Native peptide therapeutics (such as insulin and GLP-1) are inherently limited by rapid renal clearance and enzymatic degradation, resulting in half-lives measured in minutes to hours. To overcome this, the conjugation of fatty acid-based linkers (acylation) has become the gold standard for half-life extension.

While first-generation analogs utilized monoacids (e.g., the C16 palmitic acid in liraglutide), modern ultra-long-acting peptides leverage diacids . The causality behind this shift is structural: the terminal carboxylic acid of a diacid provides a negatively charged headgroup at physiological pH. This negative charge significantly enhances the binding affinity to the positively charged residues within the fatty acid binding pockets (Sudlow's sites) of human serum albumin (HSA)[1].

This guide provides an objective, data-driven comparison of two critical protected building blocks used in modern solid-phase peptide synthesis (SPPS): 16-tert-butoxy-16-oxohexadecanoate (C16 diacid linker) and 18-tert-butoxy-18-oxooctadecanoate (C18 diacid linker)[2].

Structural & Physicochemical Comparison

To synthesize these acylated peptides without unwanted cross-linking, the diacids are supplied as mono-tert-butyl esters. This ensures that only one end of the diacid couples to the peptide spacer, while the other end remains protected until the final global cleavage step.

Table 1: Chemical and Structural Properties
Feature16-tert-butoxy-16-oxohexadecanoate18-tert-butoxy-18-oxooctadecanoate
Common Name C16 Diacid Mono-t-butyl EsterC18 Diacid Mono-t-butyl Ester
CAS Number 843666-27-3843666-40-0
Chemical Formula C20H38O4C22H42O4
Molecular Weight 342.5 g/mol 370.6 g/mol
Target Commercial API Insulin Degludec (Tresiba)Semaglutide (Ozempic/Wegovy)
Primary Mechanism Subcutaneous Multi-hexamer DepotHigh-Affinity Serum Albumin Binding

Mechanistic Divergence: Depot Formation vs. Albumin Binding

The choice between a C16 and C18 diacid is not arbitrary; it is strictly dictated by the desired pharmacokinetic mechanism of the target peptide.

  • C16 Diacid (Hexadecanedioic Acid): This linker is utilized in the ultra-long-acting basal insulin, Insulin Degludec[3]. The causality behind selecting a C16 chain over a C18 chain lies in its primary mechanism: the formation of soluble multi-hexamers in the subcutaneous space[4]. When injected, the C16 diacid side chains interact with zinc and phenol to form a massive, stable multi-hexameric lattice that slowly sheds monomers into the circulation[4]. While it does bind albumin, albumin binding is a secondary buffer mechanism. A longer C18 chain would bind albumin too tightly, potentially reducing the free, active fraction of insulin below therapeutic thresholds.

  • C18 Diacid (Octadecanedioic Acid): This linker is the backbone of the once-weekly GLP-1 receptor agonist, Semaglutide[2]. For GLP-1 analogs, subcutaneous depot formation is less critical. Instead, the primary driver of half-life extension is exceptionally tight, non-covalent binding to HSA. The two additional carbons in the C18 chain exponentially increase the hydrophobic interaction with albumin compared to C16, extending the circulating half-life to approximately 165 hours.

MOA Peptide Therapeutic Peptide (e.g., Insulin, GLP-1) C16 C16 Diacid Linker (Hexadecanedioic) Peptide->C16 Acylation C18 C18 Diacid Linker (Octadecanedioic) Peptide->C18 Acylation Depot Subcutaneous Depot (Multi-hexamer Assembly) C16->Depot Primary Albumin Serum Albumin Binding (Non-covalent Transport) C16->Albumin Secondary C18->Albumin Primary Degludec Ultra-Long Acting (Insulin Degludec) Depot->Degludec Semaglutide Once-Weekly Dosing (Semaglutide) Albumin->Semaglutide

Logical relationship mapping the distinct pharmacokinetic mechanisms of C16 and C18 diacid linkers.

Experimental Workflow: Self-Validating Conjugation Protocol

To synthesize these acylated peptides, Solid-Phase Peptide Synthesis (SPPS) is employed using orthogonal protection strategies. The protocol below outlines a self-validating system for coupling either the C16 or C18 mono-tert-butyl ester building blocks.

Causality of Reagents: We utilize Fmoc-Lys(Mtt)-OH at the conjugation site. The 4-methyltrityl (Mtt) group is hyper-acid sensitive, allowing for selective deprotection with 1% TFA while the peptide remains anchored to the resin and other side-chains remain fully protected.

Step-by-Step Methodology
  • Peptide Elongation: Synthesize the peptide backbone on a solid support (e.g., Tentagel or Wang resin), incorporating Fmoc-Lys(Mtt)-OH at the desired acylation site (e.g., Lys26 or Lys29).

  • Orthogonal Deprotection (Validation Checkpoint 1): Treat the resin with 1% TFA in dichloromethane (DCM) for 10 × 3 minutes.

    • Self-Validation: The cleavage of the Mtt group generates a distinct yellow trityl cation. The reaction is complete when the solution remains colorless. Confirm with a positive (blue) Kaiser test indicating the presence of free primary amines.

  • Spacer Coupling: Couple the desired spacer (e.g., Fmoc-Glu-OtBu for Degludec, or Fmoc-AEEA-AEEA-OH for Semaglutide) using standard DIC/Oxyma activation.

    • Self-Validation: Perform a Kaiser test. A negative (yellow) result confirms complete coupling. Deprotect the Fmoc group using 20% piperidine in DMF.

  • Diacid Linker Coupling: Dissolve 3 equivalents of 16-tert-butoxy-16-oxohexadecanoate or 18-tert-butoxy-18-oxooctadecanoate with DIC/Oxyma. Add to the resin and agitate for 2 hours.

    • Self-Validation: Perform a Kaiser test. A negative result confirms the successful attachment of the diacid linker.

  • Global Cleavage: Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIPS, 2.5% H2O) for 2.5 hours.

    • Causality: This high-TFA environment simultaneously cleaves the peptide from the resin and removes all standard protecting groups, including the tert-butyl ester on the terminal end of the diacid, revealing the biologically active carboxylic acid.

  • Purification & Verification (Validation Checkpoint 2): Precipitate the crude peptide in cold ether, lyophilize, and analyze via LC-MS.

    • Self-Validation: The presence of the target mass [M+H]+ confirms the successful global deprotection and structural integrity of the acylated peptide.

Workflow S1 1. SPPS Elongation Incorporate Fmoc-Lys(Mtt)-OH S2 2. Orthogonal Deprotection 1% TFA in DCM (Mtt Removal) S1->S2 Validate: Yellow Mtt cation S3 3. Spacer Coupling Fmoc-AEEA / Fmoc-Glu-OtBu S2->S3 Validate: Positive Kaiser S4 4. Diacid Linker Coupling C16 or C18 mono-t-butyl ester S3->S4 Validate: Negative Kaiser S5 5. Global Cleavage 95% TFA Cocktail S4->S5 Validate: Negative Kaiser S6 6. RP-HPLC & LC-MS Purification & Verification S5->S6 Validate: Target Mass [M+H]+

Step-by-step self-validating experimental workflow for peptide acylation using diacid linkers.

Quantitative Data: Pharmacokinetic Performance

The structural differences between the C16 and C18 diacids translate directly into their clinical pharmacokinetic profiles.

Table 2: Pharmacokinetic Performance Metrics
MetricC16 Diacid Conjugate (e.g., Degludec)C18 Diacid Conjugate (e.g., Semaglutide)
Albumin Binding Affinity Moderate (Secondary buffer)Very High (Primary driver)
Subcutaneous Depot Formation Yes (Zinc/Phenol mediated lattice)No (Rapid absorption into circulation)
In Vivo Half-Life (Human) ~25 hours~165 hours (~1 week)
Clinical Dosing Frequency Once DailyOnce Weekly

Conclusion

For drug development professionals engineering next-generation peptide therapeutics, the selection between 16-tert-butoxy-16-oxohexadecanoate and 18-tert-butoxy-18-oxooctadecanoate must be driven by the target's required pharmacokinetic profile. If the goal is to create a slow-release subcutaneous depot with a flat, peakless profile (ideal for basal insulins), the C16 diacid is the optimal choice. Conversely, if the objective is to maximize circulating half-life via robust serum albumin binding (ideal for GLP-1/GIP agonists), the C18 diacid is superior.

Sources

Validation

Chromatographic Validation of 16-tert-Butoxy-16-Oxohexadecanoate Batch Consistency: A Comparative Guide

The Analytical Challenge in Lipid-Like Precursors In the development of modern peptide therapeutics (such as GLP-1 receptor agonists) and lipid nanoparticles (LNPs), 16-tert-butoxy-16-oxohexadecanoate (CAS: 843666-27-3)...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge in Lipid-Like Precursors

In the development of modern peptide therapeutics (such as GLP-1 receptor agonists) and lipid nanoparticles (LNPs), 16-tert-butoxy-16-oxohexadecanoate (CAS: 843666-27-3) serves as a critical structural building block [1]. As a mono-protected long-chain dicarboxylic acid, its batch-to-batch consistency directly dictates the yield and safety profile of the final active pharmaceutical ingredient (API).

However, validating the purity of this compound presents a formidable analytical challenge. The synthesis process inherently generates structurally similar impurities, including unreacted hexadecanedioic acid, di-tert-butyl esters, and chain-length homologues (e.g., C14 or C18 derivatives) [4]. Because these aliphatic molecules lack a conjugated π-electron system, they exhibit negligible ultraviolet (UV) absorbance above 210 nm. Relying on traditional UV-HPLC for batch release often results in undetected impurities and false-positive purity reports, necessitating the adoption of universal detection strategies.

Causality in Detector Selection: Why Traditional Methods Fail

As an application scientist, the first rule of method development is matching the detector's physical mechanism to the analyte's physicochemical properties.

When analyzing 16-tert-butoxy-16-oxohexadecanoate, a steep mobile phase gradient (e.g., shifting from 40% to 100% acetonitrile) is required to elute the highly lipophilic C16 chain from a reversed-phase C18 column. If UV detection at 210 nm is employed, the changing organic composition causes severe baseline drift, masking low-level homologous impurities.

To achieve a self-validating and robust system, we must pivot to evaporative aerosol technologies—specifically Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) . Both detectors remove the mobile phase via evaporation and detect the remaining non-volatile analyte particles [3]. However, their underlying mechanisms dictate vastly different performance metrics for quantitative batch consistency.

G A 16-tert-butoxy-16-oxohexadecanoate Batch Validation B Chromophore Analysis (Only Carbonyls present) A->B C UV Detection (210 nm) High Baseline Drift Poor Sensitivity B->C Attempt Standard HPLC D Universal Detection Required B->D Recommended Path E ELSD Non-linear Response Low Sensitivity <50nm D->E Alternative F CAD Uniform Response High Sensitivity >10nm D->F Optimal Quantitation G Mass Spectrometry Impurity Identification D->G Structural ID

Decision tree for selecting chromatographic detection methods for aliphatic lipids.

Objective Comparison: CAD vs. ELSD vs. UV

When comparing alternatives for standard-free quantitation (where reference standards for every unknown impurity are unavailable), CAD consistently outperforms ELSD. ELSD relies on light scattering, which drops off exponentially for particles smaller than 50 nm. In contrast, CAD transfers a positive charge to the aerosolized particles, maintaining high sensitivity for particles as small as 10 nm [2].

Quantitative Performance Comparison
Performance MetricUV Detection (210 nm)ELSD (Light Scattering)CAD (Charged Aerosol)LC-MS (ESI-TOF)
Sensitivity (LOD) ~10 - 50 µg/mL~1 - 5 µg/mL~0.1 - 0.5 µg/mL ~0.01 µg/mL
Dynamic Range 3-4 orders of magnitude1.5-2 orders of magnitude>3 orders of magnitude 3-4 orders of magnitude
Response Uniformity Highly variable (structure-dependent)Variable (particle size/shape-dependent)Highly uniform (mass-dependent) Variable (ionization-dependent)
Gradient Compatibility Poor (Severe baseline drift)ExcellentExcellent (with inverse gradient) Excellent
Standard-Free Quantitation ImpossiblePoor accuracyHigh accuracy Impossible

Data synthesized from comparative chromatographic literature on non-volatile analytes[2, 3].

Mechanistic Insights: The Power of Standard-Free Quantitation

The true value of CAD in validating the batch consistency of 16-tert-butoxy-16-oxohexadecanoate lies in its uniform mass response . Because the charge transferred to the dried analyte particle is proportional to its cross-sectional area (and thus its mass), a 10 ng impurity of tetradecanedioic acid mono-tert-butyl ester will yield nearly the exact same peak area as 10 ng of the target C16 compound. This allows us to use an Area Normalization method to calculate absolute purity without needing a library of expensive, custom-synthesized impurity standards [4].

Mechanism N1 HPLC Eluent N2 Nebulization (Aerosol Formation) N1->N2 N3 Desolvation (Evaporation) N2->N3 E_Det ELSD Detection (Light Scattering) N3->E_Det Optical Measurement C_Charge Corona Discharge (Particle Charging) N3->C_Charge Charge Transfer C_Det CAD Detection (Electrometer) C_Charge->C_Det Current Measurement

Signal generation pathways comparing ELSD optical measurement vs. CAD charge transfer.

Validated Experimental Protocol: UHPLC-CAD Workflow

To ensure a self-validating system, the following step-by-step methodology utilizes an inverse gradient setup . Because CAD response can slightly vary based on the organic content of the mobile phase during nebulization, a post-column make-up pump delivers an inverse gradient. This ensures the detector always receives a constant 50:50 aqueous:organic ratio, guaranteeing absolute response uniformity across the entire run.

Step 1: Sample Preparation
  • Diluent Selection: Due to the lipophilic nature of the C16 chain, avoid pure aqueous diluents. Prepare a 50:50 (v/v) Methanol:Acetonitrile mixture.

  • Sample Concentration: Accurately weigh and dissolve 16-tert-butoxy-16-oxohexadecanoate to a final concentration of 1.0 mg/mL.

  • Filtration: Pass through a 0.22 µm PTFE syringe filter (avoid nylon to prevent extractable contamination).

Step 2: Chromatographic Conditions
  • Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm) to resolve closely related C14/C16/C18 homologues.

  • Column Temperature: 45°C (improves mass transfer for lipidic chains).

  • Mobile Phase A: Water with 0.1% Formic Acid (v/v).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v).

  • Analytical Gradient:

    • 0.0 - 1.0 min: 40% B

    • 1.0 - 8.0 min: 40% to 95% B

    • 8.0 - 10.0 min: 95% B

    • 10.0 - 12.0 min: 40% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

Step 3: Inverse Gradient (Post-Column Make-Up)
  • Make-Up Pump: Plumbed post-column via a zero-dead-volume T-piece.

  • Make-Up Gradient: Programmed to run the exact opposite of the analytical gradient (starts at 60% B, drops to 5% B) at 0.4 mL/min.

  • Causality: The CAD detector constantly receives 0.8 mL/min of a fixed 50% B solvent matrix, eliminating solvent-based response bias.

Step 4: CAD Detector Settings
  • Evaporation Temperature: 35°C (Optimized for semi-volatile aliphatic esters to prevent analyte loss).

  • Data Collection Rate: 10 Hz.

  • Filter: 3.6 seconds.

Step 5: System Suitability & Acceptance Criteria
  • Inject a 0.5% (5 µg/mL) standard to verify the Limit of Quantitation (LOQ). Signal-to-noise (S/N) must be ≥ 10.

  • Calculate batch purity using the Area Normalization Method . Total impurities must typically be ≤ 2.0%, with no single unknown impurity > 0.5%[4].

Conclusion

For the rigorous batch validation of 16-tert-butoxy-16-oxohexadecanoate, traditional UV chromatography is analytically blind to critical homologous impurities. While ELSD offers a step in the right direction, it falls short in sensitivity and linearity. By implementing a UHPLC-CAD methodology with an inverse gradient, analytical scientists can achieve true standard-free quantitation. This ensures that only high-consistency lipid precursors advance into the synthesis of high-value peptide therapeutics and LNPs, ultimately safeguarding downstream yields and patient safety.

References

  • National Center for Biotechnology Information. "16-(Tert-butoxy)-16-oxohexadecanoic acid | C20H38O4 | CID 57817723". PubChem. URL:[Link]

  • Reach Separations. "A comparison of CAD and ELSD as non-UV detection techniques". URL:[Link]

  • Google Patents. "CN113759048B - A kind of test method of octadecanedioic acid mono-tert-butyl ester".

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